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Core Science & Biosynthesis

Foundational

Chemical Properties of Labeled Entecavir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a guanosine n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a guanosine nucleoside analogue that, after intracellular phosphorylation to the active triphosphate form, inhibits HBV polymerase, thereby suppressing viral replication.[1] Isotopically labeled versions of entecavir are indispensable tools in drug development, facilitating critical studies such as metabolic fate, pharmacokinetic profiles, and quantitative analysis in biological matrices. This technical guide provides a comprehensive overview of the chemical properties of labeled entecavir, including its synthesis, characterization, and analytical methodologies.

Physicochemical Properties

Entecavir is a white to off-white crystalline powder.[2] Key physicochemical properties of unlabeled entecavir monohydrate are summarized in the table below. While specific data for each labeled analogue is not extensively available in public literature, the isotopic labeling is not expected to significantly alter these macroscopic physical properties.

PropertyValueReference
Chemical Name 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one monohydrate[3]
Molecular Formula C₁₂H₁₅N₅O₃·H₂O[3]
Molecular Weight 295.3 g/mol [3]
Melting Point 249-252 °C[2]
Solubility Slightly soluble in water (2.4 mg/mL). Soluble in DMSO (~12 mg/mL) and DMF (~14 mg/mL).[4]
pKa Not available in the search results.
LogP Not available in the search results.
Appearance White to off-white crystalline powder[2]

Synthesis of Labeled Entecavir

The synthesis of isotopically labeled entecavir involves the incorporation of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the entecavir molecule. While detailed, step-by-step protocols for these syntheses are often proprietary, the general strategies can be inferred from the available literature.

General Synthetic Strategies

The synthesis of the carbocyclic core of entecavir is a complex process.[5] Various synthetic routes have been developed, often starting from precursors like D-ribose or employing methods to construct the cyclopentane ring system.[6][7] Isotopic labels are typically introduced at specific, stable positions within the molecule to ensure they are not lost during metabolic processes.[8]

A common strategy for labeling involves using a commercially available labeled precursor in the early stages of the synthesis. For example, the synthesis of [¹³C₄]entecavir was achieved starting from [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate.[9]

The following diagram illustrates a generalized synthetic approach for entecavir, highlighting potential stages for introducing isotopic labels.

Entecavir_Synthesis_Pathway A Labeled Precursor (e.g., [13C]Guanidine) B Cyclopentane Core Construction A->B Label Incorporation C Introduction of Purine Moiety B->C Coupling D [Labeled] Entecavir C->D Final Steps

Generalized synthetic pathway for labeled entecavir.
Synthesis of Specific Labeled Entecavir Analogs

  • [¹³C₄]Entecavir : This stable isotope-labeled version was prepared in 11 steps.[9] The synthesis started with commercially available [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate, which were condensed to form a ¹³C-labeled pyrimidine derivative.[9] This was then converted to the desired purine and coupled with a chiral epoxide, followed by deprotection to yield [¹³C₄]entecavir with a chemical purity of over 99% by HPLC.[9] The isotopic distribution was determined by mass spectrometry to be 98.4% [M+4].[9]

  • [¹³C₂, ¹⁵N]Entecavir : This dual-labeled analog is commercially available and used as an internal standard in quantitative bioanalytical methods.[10][11] Its synthesis involves the use of precursors labeled with both ¹³C and ¹⁵N.

  • [¹²⁵I]Iodo-Entecavir Derivative : A radioiodinated derivative of entecavir has been synthesized for biological evaluation.[12] The synthesis involved introducing a vinyl tributyltin group to entecavir, followed by electrophilic iodination with ¹²⁵I.[12] The final product had a radiochemical purity of over 95%.[12]

Experimental Protocols

Detailed experimental protocols for the synthesis of labeled entecavir are not widely published. However, analytical methods for both labeled and unlabeled entecavir are well-documented.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

A common analytical technique for assessing the purity of entecavir and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is methanol:water (55:45 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at approximately 254 nm.[13]

  • Sample Preparation: Dissolve the entecavir sample in the mobile phase to a known concentration.

  • Injection Volume: Typically 20 µL.

  • Analysis: The retention time for entecavir is typically around 3.5 minutes under these conditions.[13] Purity is determined by the area percentage of the main peak, and related substances are quantified against a reference standard.

The following diagram outlines the workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Entecavir Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate Purity and Related Substances F->G

Workflow for HPLC analysis of entecavir.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is a highly sensitive and specific method for the quantification of entecavir in biological matrices such as human plasma.[14][15] This technique is crucial for pharmacokinetic studies.

Protocol:

  • Sample Preparation:

    • Protein precipitation is a common method for extracting entecavir from plasma.[15] This involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample.

    • After vortexing and centrifugation, the supernatant is collected for analysis.[15]

    • An isotopically labeled internal standard, such as entecavir-¹³C₂¹⁵N, is added to the plasma sample before precipitation to correct for matrix effects and variations in extraction efficiency.[10]

  • Chromatography:

    • Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is often used for rapid separation.[10]

    • Mobile Phase: Isocratic elution with a simple mobile phase, such as a mixture of an aqueous buffer and an organic solvent.[10]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI) is typically used.[14]

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.[14] The MRM transition for unlabeled entecavir is typically m/z 278.1 → 152.1.[14]

The following diagram illustrates the LC-MS/MS bioanalytical workflow.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification A Plasma Sample + Labeled Internal Standard B Protein Precipitation (Acetonitrile/Methanol) A->B C Centrifugation B->C D Collect Supernatant C->D E UPLC Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I

Workflow for LC-MS/MS bioanalysis of entecavir.

Stability of Entecavir

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Entecavir has been subjected to various stress conditions as per ICH guidelines.

Stress ConditionObservationReference
Acid Hydrolysis Extensive degradation observed.[16]
Alkaline Hydrolysis Stable.[16]
**Oxidative (H₂O₂) **Extensive degradation observed.[16]
Thermal Stable.[16]
Photolytic Stable.[16]
Neutral Hydrolysis Stable.[16]

Five major degradation products were identified under these stress conditions using LC-MS/MS.[16] The mass spectra of entecavir and its degradation products under basic and UV light conditions have been reported.[17]

Spectral Data

Mass Spectrometry: The protonated molecule [M+H]⁺ of entecavir is observed at m/z 278.1.[14] A key fragment ion is observed at m/z 152.1, which corresponds to the purine moiety.[14]

Metabolism and Disposition of Labeled Entecavir

Studies using radiolabeled compounds are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. While a specific mass balance study for labeled entecavir was not found in the provided search results, the general metabolic profile of entecavir is known. Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system. Following oral administration, it is primarily eliminated unchanged in the urine through glomerular filtration and net tubular secretion.

Conclusion

Isotopically labeled entecavir plays a crucial role in the research and development of this important antiviral drug. This guide has summarized the key chemical properties, synthetic strategies, and analytical methodologies for both labeled and unlabeled entecavir based on publicly available information. While detailed synthetic protocols for labeled compounds are often proprietary, the provided information on analytical methods and stability offers a solid foundation for researchers, scientists, and drug development professionals working with this molecule. The use of labeled entecavir, particularly in conjunction with sensitive analytical techniques like LC-MS/MS, enables accurate and reliable characterization of its pharmacokinetic and metabolic profiles, which is essential for its safe and effective clinical use.

References

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the isotopicall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the isotopically labeled compound, (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N. This internal standard is critical for quantitative bioanalytical assays and metabolic studies of Entecavir, a potent antiviral drug for the treatment of Hepatitis B virus (HBV) infection.

Introduction to (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N

(1R,3S,4R)-ent-Entecavir is the enantiomer of the active pharmaceutical ingredient, Entecavir. The isotopically labeled version, (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N, incorporates two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom. This stable isotope labeling provides a distinct mass shift, allowing it to be used as an internal standard in mass spectrometry-based quantification of Entecavir in complex biological matrices. The structure elucidation of this labeled compound is paramount to confirm the precise location of the isotopic labels and to ensure its suitability for its intended analytical purpose.

Presumed Structure and Labeling Position:

Based on common synthetic strategies for labeled purine analogues, it is presumed that the isotopic labels are incorporated into the guanine moiety of the molecule. For the purpose of this guide, we will assume the following labeling pattern, which is synthetically feasible: the two ¹³C atoms are located at the C-2 and C-6 positions of the purine ring, and the ¹⁵N atom is in the exocyclic amino group attached to the C-2 position.

Data Presentation: Spectroscopic and Spectrometric Data

The structure elucidation of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of the expected quantitative data.

Table 1: High-Resolution Mass Spectrometry Data

ParameterUnlabeled (1R,3S,4R)-ent-EntecavirLabeled (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N
Molecular Formula C₁₂H₁₅N₅O₃C₁₀¹³C₂H₁₅N₄¹⁵NO₃
Monoisotopic Mass 277.1175 g/mol 280.1256 g/mol
[M+H]⁺ Ion (m/z) 278.1248281.1329
Key MS/MS Fragments m/z 152 (protonated guanine)m/z 155 (protonated labeled guanine)
m/z 126 (cyclopentyl moiety)m/z 126 (cyclopentyl moiety)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Note: The ¹H NMR spectrum is expected to be identical to the unlabeled compound. The ¹³C NMR will show characteristic splitting patterns for the labeled carbons.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm) - UnlabeledPredicted ¹³C NMR Signals for Labeled Carbons
Purine Moiety
C-2-~156Signal at ~156 ppm, likely a doublet due to ¹J(¹³C-¹⁵N) coupling.
C-4-~151Unaffected
C-57.7 (s)~116Unaffected
C-6-~153Signal at ~153 ppm, likely a singlet.
C-8-~136Unaffected
Cyclopentyl Moiety
C-1'5.3 (t)~55Unaffected
C-2'2.5 (m)~33Unaffected
C-3'4.1 (m)~77Unaffected
C-4'4.6 (m)~82Unaffected
C-5' (CH₂)4.9, 5.1 (s, s)~110Unaffected
CH₂OH3.5 (m)~61Unaffected

Table 3: Predicted ¹⁵N NMR Chemical Shift

PositionPredicted ¹⁵N Chemical Shift (δ, ppm)Predicted Coupling
Exocyclic NH₂ at C-2 ~70-90 (relative to NH₃)Doublet due to ¹J(¹⁵N-¹³C) coupling with C-2.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan for accurate mass measurement of the [M+H]⁺ ion, followed by tandem MS (MS/MS) for fragmentation analysis.

    • Collision Energy: Optimized to achieve characteristic fragmentation of the purine and cyclopentyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled ¹³C experiment.

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise for all carbons.

  • ¹⁵N NMR:

    • Pulse Sequence: Inverse-gated ¹H-decoupled ¹⁵N experiment or a 2D ¹H-¹⁵N HSQC/HMBC experiment for enhanced sensitivity.

    • Spectral Width: Centered around the expected chemical shift of the amino group.

    • Reference: Liquid ammonia (external or calculated).

  • 2D NMR (HSQC, HMBC):

    • Purpose: To confirm the connectivity and definitively assign the positions of the isotopic labels through one-bond (HSQC) and multiple-bond (HMBC) correlations between ¹H, ¹³C, and ¹⁵N nuclei.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation process.

structure_elucidation_workflow start Obtain (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N Sample hrms High-Resolution Mass Spectrometry (HRMS) start->hrms nmr NMR Spectroscopy start->nmr mol_formula Determine Molecular Formula (Confirm mass shift of +3 Da) hrms->mol_formula fragmentation Analyze MS/MS Fragmentation (Confirm label on guanine moiety) hrms->fragmentation h1_nmr ¹H NMR (Confirm proton environment) nmr->h1_nmr c13_nmr ¹³C NMR (Identify labeled carbons and C-N coupling) nmr->c13_nmr n15_nmr ¹⁵N NMR / 2D ¹H-¹⁵N HMBC (Confirm labeled nitrogen and C-N coupling) nmr->n15_nmr data_integration Integrate All Spectroscopic Data mol_formula->data_integration fragmentation->data_integration h1_nmr->data_integration c13_nmr->data_integration n15_nmr->data_integration structure_confirmed Structure Elucidated and Confirmed data_integration->structure_confirmed

Caption: Workflow for the Structure Elucidation of Labeled Entecavir.

mass_spectrometry_logic parent_ion [M+H]⁺ Ion of Labeled Entecavir (m/z 281.1329) msms Tandem MS (MS/MS) parent_ion->msms fragment1 Labeled Guanine Fragment (m/z 155) msms->fragment1 fragment2 Unlabeled Cyclopentyl Moiety (m/z 126) msms->fragment2 conclusion Conclusion: Labels are located on the guanine moiety. fragment1->conclusion fragment2->conclusion

Caption: Logic Diagram for Mass Spectrometry Analysis.

Conclusion

The structural elucidation of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N is a critical quality control step to ensure its identity, purity, and suitability as an internal standard. Through the systematic application of high-resolution mass spectrometry and multinuclear NMR spectroscopy, the molecular formula can be confirmed, and the precise locations of the ¹³C and ¹⁵N labels can be determined. The experimental protocols and data interpretation frameworks provided in this guide offer a robust approach for researchers, scientists, and drug development professionals to confidently verify the structure of this and other isotopically labeled pharmaceutical compounds.

Foundational

commercial suppliers of entecavir internal standard

An In-depth Technical Guide to Commercial Entecavir Internal Standards for Pharmaceutical Analysis Introduction Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic hepatitis B...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Entecavir Internal Standards for Pharmaceutical Analysis

Introduction

Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection. Accurate quantification of entecavir in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in chromatographic and mass spectrometric bioanalysis. This guide provides a comprehensive overview of commercially available entecavir internal standards, their technical specifications, and detailed methodologies for their application.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers provide high-quality entecavir internal standards, which are typically labeled with deuterium (D) or carbon-13 (¹³C). The choice of internal standard depends on the specific requirements of the analytical method, including the desired mass shift and the potential for isotopic interference.

SupplierProduct NameIsotopic LabelChemical FormulaPurityNotes
Toronto Research Chemicals Entecavir-D4D4C₁₂H₁₁D₄N₅O₃>98%Deuterated at the cyclopentyl moiety.
Alsachim Entecavir-(¹³C₂,D₂)¹³C₂,D₂C₁₀¹³C₂H₁₃D₂N₅O₃>98%Labeled with both carbon-13 and deuterium.
Cayman Chemical Entecavir-d4D4C₁₂H₁₁D₄N₅O₃≥98%Intended for research and forensic applications.
Santa Cruz Biotechnology Entecavir-d4D4C₁₂H₁₁D₄N₅O₃>98%Provided as a solid.

Experimental Protocols

The following section details a typical workflow for the quantification of entecavir in human plasma using an entecavir internal standard. This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a widely accepted technique for bioanalytical studies.

Sample Preparation: Protein Precipitation
  • Thaw Plasma Samples : Thaw frozen human plasma samples at room temperature.

  • Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of entecavir internal standard working solution (e.g., 100 ng/mL Entecavir-D4 in methanol) to each plasma sample.

  • Protein Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation : Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution :

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode : Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Entecavir: m/z 278.1 → 152.1

    • Entecavir-D4: m/z 282.1 → 156.1

  • Ion Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in the bioanalytical method.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Entecavir-IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation detection Mass Spectrometric Detection separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for entecavir quantification.

G cluster_ms Mass Spectrometer (Q1) cluster_cid Collision Cell (Q2) entecavir Entecavir m/z 278.1 q1_entecavir Precursor Ion (Entecavir) entecavir->q1_entecavir is Entecavir-D4 (IS) m/z 282.1 q1_is Precursor Ion (IS) is->q1_is frag_entecavir Product Ion (m/z 152.1) q1_entecavir->frag_entecavir CID frag_is Product Ion (m/z 156.1) q1_is->frag_is CID

Caption: MRM transitions for entecavir and its internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as Entecavir-D4, is indispensable for the accurate and precise quantification of entecavir in complex biological matrices. Commercial suppliers offer high-purity standards suitable for rigorous bioanalytical method development and validation. The detailed LC-MS/MS protocol provided herein serves as a robust starting point for researchers and drug development professionals. Proper implementation of these methodologies ensures reliable data for pharmacokinetic, toxicokinetic, and clinical studies, ultimately contributing to the safe and effective use of entecavir.

Exploratory

Physicochemical Properties and Stability Overview

An In-Depth Technical Guide on the Stability of Entecavir-13C2,15N in Solution For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability of En...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stability of Entecavir-13C2,15N in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Entecavir-13C2,15N in solution, a critical aspect for its use as an internal standard in analytical assays. Due to the limited public availability of stability data for this specific isotopically labeled compound, this guide draws upon the well-documented stability profile of the parent compound, Entecavir. The isotopic labeling is not expected to significantly alter the chemical stability under typical analytical and storage conditions.

Entecavir is a guanosine analogue with antiviral activity against the hepatitis B virus. Understanding its fundamental properties is key to predicting its stability.

Table 1: Physicochemical Properties of Entecavir

PropertyValue
Chemical FormulaC₁₂H₁₅N₅O₃
Molar Mass277.28 g/mol
pKa4.2 (amino group), 10.0 (hydroxyl group)
SolubilitySparingly soluble in water, soluble in methanol
AppearanceWhite to off-white crystalline powder

Entecavir is generally stable in solid form and in solution when stored under appropriate conditions. However, it is susceptible to degradation under stress conditions such as extreme pH, high temperature, and exposure to light.

Forced Degradation Studies of Entecavir

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. The following table summarizes typical results from forced degradation studies on Entecavir.

Table 2: Summary of Entecavir Forced Degradation Studies

ConditionReagent/ExposureTemperatureDurationObservation
Acid Hydrolysis0.1 M HCl80°C2 hoursSignificant degradation
Base Hydrolysis0.1 M NaOH80°C30 minutesSignificant degradation
Oxidation3% H₂O₂Room Temperature2 hoursModerate degradation
Thermal60°C48 hoursMinor degradation
PhotolyticUV light (254 nm)Room Temperature24 hoursModerate degradation

Experimental Protocols for Stability Assessment

A robust experimental protocol is necessary to accurately assess the stability of Entecavir-13C2,15N in solution.

Objective

To determine the stability of Entecavir-13C2,15N in a given solvent system under various storage conditions (temperature, light) and stress conditions (pH, oxidation).

Materials and Reagents
  • Entecavir-13C2,15N reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffers

  • Calibrated analytical balance

  • Volumetric glassware

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

  • Temperature-controlled chambers

  • Photostability chamber

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Entecavir-13C2,15N and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the desired solvent (e.g., 50:50 methanol:water).

Forced Degradation Procedure
  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 30 minutes.

  • Oxidation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 2 hours.

  • Thermal Degradation: Store the working solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the working solution to UV light (254 nm) for 24 hours.

Sample Analysis
  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • The mobile phase can consist of a gradient mixture of a phosphate buffer and acetonitrile.

  • Detection can be performed at the λmax of Entecavir (approximately 254 nm).

Visualizations

The following diagrams illustrate the workflow for stability testing and the conceptual degradation pathways.

G cluster_prep Solution Preparation cluster_stress Stress Conditions Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Stability Report Analysis->Report

Caption: Workflow of a forced degradation study for Entecavir-13C2,15N.

G Entecavir Entecavir-13C2,15N Degradant1 Hydrolytic Degradant Entecavir->Degradant1 Acid/Base Degradant2 Oxidative Degradant Entecavir->Degradant2 H₂O₂ Degradant3 Photolytic Degradant Entecavir->Degradant3 UV Light

Caption: Conceptual degradation pathways for Entecavir.

Conclusion and Recommendations

The stability of Entecavir-13C2,15N in solution is expected to be comparable to that of unlabeled Entecavir. It is most stable in neutral to slightly acidic conditions and should be protected from light and high temperatures. For its use as an internal standard, it is recommended to prepare fresh stock solutions and store them at refrigerated temperatures (2-8°C) in light-protected containers. The stability of working solutions in a specific analytical matrix should be evaluated as part of method validation to ensure the accuracy and reliability of analytical results.

Foundational

In-Depth Technical Guide: Determination of the Molecular Weight of (1R,3S,4R)-ent-Entecavir-13C2,15N

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the determination of the molecular weight of the isotopically labeled compound (1R,3S,4R)-ent-Entecavir-13C2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the molecular weight of the isotopically labeled compound (1R,3S,4R)-ent-Entecavir-13C2,15N. This stable isotope-labeled analog of Entecavir is a critical tool in pharmacokinetic studies, particularly in absorption, distribution, metabolism, and excretion (ADME) research, where it serves as an internal standard for quantitative analysis by mass spectrometry.

Molecular Structure and Isotopic Labeling

Entecavir is a guanosine nucleoside analogue used in the treatment of hepatitis B virus (HBV) infection.[1][2] The enantiomeric form, (1R,3S,4R)-ent-Entecavir, while not the active pharmaceutical ingredient, is often used as a reference compound. The specific isotopologue, (1R,3S,4R)-ent-Entecavir-13C2,15N, is strategically labeled with two heavy carbon atoms (¹³C) and one heavy nitrogen atom (¹⁵N).

The standard molecular formula for Entecavir is C₁₂H₁₅N₅O₃.[1][3][4][5] The isotopically labeled version, (1R,3S,4R)-ent-Entecavir-13C2,15N, has the molecular formula C₁₀¹³C₂H₁₅N₄¹⁵NO₃.[6][7] This specific labeling pattern allows for its differentiation from the unlabeled drug in biological matrices during analysis.

Molecular Weight Determination

The molecular weight of this isotopically labeled compound is a fundamental parameter for its use as an internal standard. The calculated molecular weight is 280.26 g/mol .[6][8]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the constituent elements and isotopes, and the calculated molecular weight of (1R,3S,4R)-ent-Entecavir-13C2,15N.

Element/IsotopeSymbolStandard Atomic Weight ( g/mol )Number of AtomsTotal Mass Contribution ( g/mol )
CarbonC12.01110120.11
Carbon-13¹³C13.00335226.0067
HydrogenH1.0081515.12
NitrogenN14.007456.028
Nitrogen-15¹⁵N15.00011115.00011
OxygenO15.999347.997
Total Molecular Weight 280.26181

Note: The final molecular weight is often rounded for practical applications.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The precise molecular weight of (1R,3S,4R)-ent-Entecavir-13C2,15N can be experimentally verified using high-resolution mass spectrometry. The following is a generalized protocol for this determination.

Objective: To accurately determine the monoisotopic mass of (1R,3S,4R)-ent-Entecavir-13C2,15N.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy within 5 ppm.

  • An electrospray ionization (ESI) source.

  • A suitable liquid chromatography system for sample introduction.

Materials:

  • (1R,3S,4R)-ent-Entecavir-13C2,15N reference standard.

  • LC-MS grade methanol and water.

  • LC-MS grade formic acid.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of the reference standard in a 50:50 methanol/water mixture.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibration solution to ensure high mass accuracy.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample into the LC system.

    • Use a C18 column with a gradient elution profile of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). This step ensures sample purity prior to mass analysis.

  • Mass Spectrometric Analysis:

    • Introduce the sample into the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected m/z of the protonated molecule [M+H]⁺.

    • Ensure the resolution is set to a minimum of 60,000 to resolve isotopic peaks.

  • Data Analysis:

    • Identify the m/z of the most abundant peak for the protonated molecule.

    • Compare the experimentally determined m/z with the theoretically calculated m/z for [C₁₀¹³C₂H₁₅N₄¹⁵NO₃ + H]⁺.

    • Calculate the mass error in parts per million (ppm) to confirm the identity and purity of the compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of the molecular weight and a conceptual signaling pathway where such a labeled compound might be used.

cluster_0 Molecular Weight Determination Workflow A Obtain Molecular Formula (C10 13C2 H15 N4 15N O3) B Identify Atomic Weights of Constituent Isotopes A->B C Calculate Theoretical Molecular Weight B->C D Experimental Verification (High-Resolution Mass Spectrometry) C->D E Data Analysis and Comparison D->E

Caption: Workflow for Molecular Weight Determination.

cluster_1 Application in a Pharmacokinetic Study F Administer Unlabeled Entecavir to Biological System G Spike Biological Sample with (1R,3S,4R)-ent-Entecavir-13C2,15N (Internal Standard) F->G H Sample Extraction and Purification G->H I LC-MS/MS Analysis H->I J Quantitation of Unlabeled Drug Relative to Labeled Standard I->J

Caption: Use of Labeled Entecavir in Pharmacokinetics.

References

Exploratory

Physicochemical Characteristics of Entecavir Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical characteristics of entecavir and its isotopically labeled variants. Entec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of entecavir and its isotopically labeled variants. Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Isotopically labeled entecavir serves as an invaluable tool in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis. This document outlines the key physicochemical data, experimental protocols for characterization, and the biological pathway of entecavir.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of entecavir and its common isotopic modifications.

Table 1: General Physicochemical Properties of Entecavir

PropertyValueReference
Chemical Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one[DrugBank Online]
Molecular Formula C₁₂H₁₅N₅O₃[DrugBank Online]
Molecular Weight 277.28 g/mol [DrugBank Online]
Melting Point ~220 °C (monohydrate)[Wikipedia]
Solubility in Water Slightly soluble (2.4 mg/mL)[Entecavir Patent Evaluation, Method for Diastereomeric Impurities]
Appearance White to off-white powder[Entecavir Patent Evaluation, Method for Diastereomeric Impurities]

Table 2: Physicochemical Properties of Entecavir Isotopes

Isotopic VariantMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity / EnrichmentRadiochemical Purity
Entecavir-d₂ C₁₂H₁₃D₂N₅O₃279.3≥99% deuterated forms (d₁-d₂)Not Applicable
Entecavir-¹³C₂,¹⁵N C₁₀¹³C₂H₁₅N₄¹⁵NO₃280.26Not explicitly stated, used as an internal standardNot Applicable
Entecavir-¹³C₄ C₈¹³C₄H₁₅N₅O₃281.28 (calculated)Isotopic Distribution: [M+4] 98.4%, [M+3] 1.6%, [M+0] <0.1%Not Applicable
¹²⁵I-Entecavir C₁₂H₁₄¹²⁵IN₅O₃~403.17 (calculated for ¹²⁵I)Not Applicable>95%

Mechanism of Action: HBV Polymerase Inhibition

Entecavir is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP). ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase (a reverse transcriptase). Incorporation of ETV-TP leads to chain termination, thus inhibiting viral replication.

Entecavir Mechanism of Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Entecavir Entecavir ETV_MP Entecavir Monophosphate Entecavir->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate (Active) ETV_DP->ETV_TP Cellular Kinases HBV_Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->HBV_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation HBV_Polymerase->DNA_Elongation dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Replication_Inhibition Replication Inhibition DNA_Elongation->Replication_Inhibition

Fig. 1: Entecavir's intracellular activation and inhibition of HBV polymerase.

Experimental Protocols

Synthesis of Isotopically Labeled Entecavir

3.1.1. General Synthesis Workflow for [¹³C₄]Entecavir

The synthesis of [¹³C₄]entecavir involves a multi-step process starting from commercially available labeled precursors.[1]

Synthesis of [13C4]Entecavir start [¹³C]Guanidine HCl & Diethyl[1,2,3-¹³C₃]malonate step1 Condensation start->step1 intermediate1 2-amino[2,4,5,6-¹³C₄] pyrimidine-4,6-diol step1->intermediate1 step2 Multi-step Conversion (5 steps) intermediate1->step2 intermediate2 ¹³C₄-labeled Purine Intermediate step2->intermediate2 step3 Coupling with Chiral Epoxide intermediate2->step3 intermediate3 Protected [¹³C₄]Entecavir step3->intermediate3 step4 Deprotection intermediate3->step4 end [¹³C₄]Entecavir step4->end

Fig. 2: General workflow for the synthesis of [¹³C₄]entecavir.

A detailed multi-step synthesis involves the condensation of [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate to form a labeled pyrimidine diol. This intermediate is then converted in five steps to the desired purine. The final steps involve the introduction of a chiral epoxide followed by deprotection to yield [¹³C₄]entecavir.[1]

3.1.2. Synthesis of ¹²⁵I-Entecavir

The radiosynthesis of ¹²⁵I-Entecavir is achieved through electrophilic iodination of a tributyltin precursor.[2]

  • Step 1: Precursor Synthesis: A vinyl tributyltin group is attached to the entecavir molecule.

  • Step 2: Radioiodination: The tributyltin precursor is reacted with Na¹²⁵I in the presence of an oxidizing agent (e.g., Chloramine-T) to facilitate electrophilic substitution of the tributyltin group with ¹²⁵I.

  • Step 3: Purification: The resulting ¹²⁵I-Entecavir is purified using High-Performance Liquid Chromatography (HPLC).

Characterization and Quality Control

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated stability-indicating RP-HPLC method is crucial for determining the chemical purity of entecavir and its isotopes.[3][4][5][6][7]

  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particles).[3][4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02 M phosphate buffer at pH 4.5). The exact ratio is optimized for resolution.[5]

  • Flow Rate: Typically 1.0 mL/min.[3][4]

  • Detection: UV detection at approximately 254 nm.[3][4]

  • Temperature: Column oven maintained at a constant temperature, for example, 40°C.[5]

  • Internal Standard: For quantitative analysis, an internal standard such as lamivudine can be used.

3.2.2. Mass Spectrometry (MS) for Isotopic Purity and Identification

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic distribution of labeled compounds.

MS_Characterization_Workflow sample Isotopically Labeled Entecavir Sample lc LC Separation (Optional, for purity) sample->lc ms Mass Spectrometer (e.g., ESI-MS/MS) lc->ms data Mass Spectrum Acquisition ms->data analysis Data Analysis data->analysis mw Molecular Weight Confirmation analysis->mw iso_dist Isotopic Distribution Determination analysis->iso_dist frag Fragmentation Pattern Analysis (MS/MS) analysis->frag

Fig. 3: Workflow for the characterization of entecavir isotopes by mass spectrometry.
  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements and resolving isotopic peaks.

  • Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative abundance of these peaks is used to calculate the isotopic distribution. For example, for [¹³C₄]entecavir, the major peak will be at [M+4].[1] The proton adduct of unlabeled entecavir is observed at m/z 278.1.[8]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and the position of isotopic labels. For deuterated compounds, the absence of specific proton signals in the ¹H NMR spectrum confirms the location of deuterium substitution.

In Vitro HBV Polymerase Inhibition Assay

This assay measures the ability of entecavir or its analogs to inhibit the activity of HBV polymerase.[9]

  • Source of Polymerase: HBV polymerase is typically obtained from cell lysates of HBV-transfected cells (e.g., HepG2 cells).

  • Reaction Mixture: The assay mixture contains the HBV polymerase, a DNA or RNA template, deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP like [α-³²P]dGTP), and the test compound (e.g., ETV-TP).

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Detection: The reaction products are separated by gel electrophoresis, and the amount of incorporated radioactivity is quantified using a phosphorimager or autoradiography.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by measuring the reduction in DNA synthesis in the presence of varying concentrations of the inhibitor.

Stability Profile

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of entecavir and its isotopically labeled analogs. The data and protocols presented herein are intended to support researchers and drug development professionals in the synthesis, characterization, and application of these important molecules. The use of isotopically labeled entecavir is critical for advancing our understanding of its pharmacology and for the development of new and improved therapies for chronic hepatitis B.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Entecavir in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of entecavir in human plasma. The assay utilizes a stable isotope-labe...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of entecavir in human plasma. The assay utilizes a stable isotope-labeled internal standard (Entecavir-¹³C₂,¹⁵N) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] It is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, preventing the replication of the viral DNA.[1][2] Accurate and reliable quantification of entecavir in biological matrices is crucial for clinical pharmacology studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity and selectivity.[1][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.[5][6] This application note presents a validated LC-MS/MS method for the determination of entecavir in human plasma using Entecavir-¹³C₂,¹⁵N as the internal standard.[7]

Experimental

Materials and Reagents
  • Entecavir reference standard was obtained from a commercial supplier.

  • Entecavir-¹³C₂,¹⁵N was used as the internal standard.[7]

  • HPLC-grade methanol and acetonitrile were purchased.

  • Formic acid and ammonium formate were of analytical grade.

  • Human plasma was sourced from a certified vendor.

Instrumentation

A triple quadrupole mass spectrometer coupled with a UHPLC system was used for the analysis.[1]

Sample Preparation

A simple protein precipitation method was employed for sample preparation.[1][8]

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Entecavir-¹³C₂,¹⁵N).

  • Add 300 µL of cooled acetonitrile/methanol (1:1, v/v) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add 20 µL Entecavir-¹³C₂,¹⁵N (IS) plasma->add_is add_solvent Add 300 µL cooled Acetonitrile/Methanol (1:1) add_is->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Sample preparation workflow.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[1]

  • Flow Rate: 0.3 mL/min[1][3]

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C[1]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Entecavir: m/z 278.1 → 152.1[3]

    • Entecavir-¹³C₂,¹⁵N: m/z 281.1 → 155.1 (theoretically derived based on the labeled positions)

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 50 pg/mL to 20,000 pg/mL.[9] The coefficient of determination (r²) was consistently ≥ 0.998.

Table 1: Calibration Curve Details

Concentration (pg/mL)Accuracy (%)Precision (%RSD)
50.098.53.5
100.0101.22.8
500.099.81.9
2,000.0102.52.1
5,000.097.93.2
10,000.0100.81.5
20,000.099.32.4

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 2.

Table 2: Precision and Accuracy of Entecavir Quantification

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ50.04.2103.55.1102.8
Low150.03.198.74.599.5
Medium1,500.02.5101.93.8101.2
High15,000.01.899.22.9100.4

The extraction recovery of entecavir was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (pg/mL)Recovery (%)Matrix Effect (%)
Low150.092.598.2
High15,000.095.1101.5

Mechanism of Action

Entecavir is a guanosine nucleoside analog that is phosphorylated to the active triphosphate form. Entecavir triphosphate competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the three functions of the HBV polymerase: (a) base priming, (b) reverse transcription of the negative strand, and (c) synthesis of the positive strand of HBV DNA.

G cluster_moa Entecavir Mechanism of Action entecavir Entecavir phosphorylation Intracellular Phosphorylation entecavir->phosphorylation entecavir_tp Entecavir Triphosphate phosphorylation->entecavir_tp inhibition Inhibition entecavir_tp->inhibition hbv_pol HBV Polymerase dna_synthesis HBV DNA Synthesis hbv_pol->dna_synthesis inhibition->hbv_pol Competes with dGTP

Caption: Mechanism of action of entecavir.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of entecavir in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The simple sample preparation procedure and short run time make this method suitable for high-throughput analysis in clinical and research settings.

References

Application

Application Notes and Protocols for (1R,3S,4R)-ent-Entecavir-13C2,15N in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Entecavir is a potent and selective guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing the r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing the replication of the Hepatitis B virus (HBV).[] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The stable isotope-labeled compound, (1R,3S,4R)-ent-Entecavir-13C2,15N, serves as an invaluable tool in these studies. Its use, primarily as an internal standard in mass spectrometry-based bioanalysis, ensures the accuracy and precision of quantification in complex biological matrices.[2] Furthermore, its application can be extended to more advanced pharmacokinetic studies, such as determining absolute bioavailability and characterizing metabolic pathways.[][3]

These application notes provide a comprehensive overview and detailed protocols for the use of (1R,3S,4R)-ent-Entecavir-13C2,15N in pharmacokinetic research.

Application 1: Internal Standard for Quantitative Bioanalysis

The most common application of (1R,3S,4R)-ent-Entecavir-13C2,15N is as an internal standard (IS) for the quantification of entecavir in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Because the stable isotope-labeled form is chemically identical to the unlabeled drug, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery.[] This mitigates variability introduced during sample preparation and analysis, leading to highly accurate and precise measurements of the drug concentration.

Logical Workflow for using a Stable Isotope-Labeled Internal Standard

A Biological Sample Collection (e.g., Plasma, Urine) B Addition of a known amount of (1R,3S,4R)-ent-Entecavir-13C2,15N (IS) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D F Ratio of Unlabeled Entecavir Peak Area to Labeled IS Peak Area D->F E Quantification of Entecavir G Concentration Determination using a Calibration Curve F->G G->E

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Application 2: Absolute Bioavailability Studies

Absolute bioavailability is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation. A highly accurate method for determining this is to co-administer an oral dose of the unlabeled drug with an intravenous (IV) microdose of the stable isotope-labeled drug.[4][5] By differentiating and quantifying both the labeled (from IV) and unlabeled (from oral) forms of entecavir in plasma samples, the absolute bioavailability can be calculated with high precision, eliminating intra-subject variability that can affect traditional crossover studies.[4][6]

Pharmacokinetic Parameters of Entecavir

The following tables summarize key pharmacokinetic parameters for entecavir in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Entecavir

Parameter0.5 mg Dose1.0 mg Dose
Cmax (ng/mL) 4-78-12
Tmax (hours) ~1~1
AUC (ng·h/mL) Not Specified27.9 (single dose)
Terminal Half-life (t½) (hours) ~128-149~128-149
Renal Clearance (% of dose) 62-7362-73

Table 2: Entecavir Physicochemical and Pharmacokinetic Properties

PropertyValue
Bioavailability ~70% or greater
Protein Binding ~13%
Metabolism Not a substrate for CYP450 enzymes; minor glucuronide and sulfate conjugation.
Primary Elimination Route Renal (glomerular filtration and tubular secretion)
Effect of Food High-fat meal decreases Cmax by 44-46% and AUC by 18-20%.

Experimental Protocols

Protocol 1: Quantification of Entecavir in Human Plasma using LC-MS/MS

This protocol outlines a typical bioanalytical method for determining entecavir concentrations in human plasma.

1. Materials and Reagents:

  • Entecavir analytical standard

  • (1R,3S,4R)-ent-Entecavir-13C2,15N (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydrogen carbonate

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of entecavir and the internal standard in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to create working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of approximately 1 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibration standards, QCs, or unknown study samples) into microcentrifuge tubes.

  • Add 10 µL of the internal standard spiking solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., XBridge-C18, 4.6 mm × 50 mm, 5-µm)[6]

  • Mobile Phase A: 10 mM ammonium hydrogen carbonate in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1[6]

    • (1R,3S,4R)-ent-Entecavir-13C2,15N: m/z 281.1 → 154.1 (example, exact mass may vary)

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of entecavir to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Determine the concentration of entecavir in the QC and unknown samples from the calibration curve.

Protocol 2: Absolute Bioavailability Study of Entecavir

This protocol describes a clinical study design to determine the absolute bioavailability of an oral entecavir formulation.

1. Study Design:

  • Single-center, open-label, two-period, single-sequence study in healthy adult volunteers.

  • Period 1: Subjects receive a single oral dose of unlabeled entecavir (e.g., 0.5 mg tablet).

  • Simultaneously with the oral dose, subjects receive a single intravenous infusion of (1R,3S,4R)-ent-Entecavir-13C2,15N (e.g., 100 µg over 30 minutes).

2. Subject Population:

  • Healthy male and female volunteers, aged 18-45 years.

  • Subjects must provide informed consent and meet all inclusion/exclusion criteria.

3. Dosing and Administration:

  • Subjects will fast overnight for at least 10 hours before dosing.

  • The oral tablet will be administered with 240 mL of water.

  • The IV infusion will be administered by a qualified healthcare professional.

4. Sample Collection:

  • Serial blood samples (e.g., 3 mL each) will be collected into K2EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma will be separated by centrifugation and stored at -70°C until analysis.

5. Bioanalysis:

  • Plasma concentrations of both unlabeled entecavir and (1R,3S,4R)-ent-Entecavir-13C2,15N will be determined using a validated LC-MS/MS method as described in Protocol 1. The method will be adapted to quantify both the labeled and unlabeled analytes.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) will be calculated for both the oral (unlabeled) and IV (labeled) entecavir using non-compartmental analysis.

  • The absolute bioavailability (F) will be calculated using the following formula:

    • F (%) = (AUCoral / AUCiv) * (DoseIV / Doseoral) * 100

Workflow for an Absolute Bioavailability Study

A Subject Enrollment and Baseline Assessment B Oral Administration of Unlabeled Entecavir A->B C Intravenous Infusion of Labeled Entecavir (1R,3S,4R)-ent-Entecavir-13C2,15N A->C D Serial Blood Sampling (over 72 hours) B->D C->D E Plasma Separation and Storage D->E F LC-MS/MS Bioanalysis (Quantify both labeled and unlabeled drug) E->F G Pharmacokinetic Analysis (Calculate AUCoral and AUCiv) F->G H Calculation of Absolute Bioavailability (F) G->H

Caption: Workflow for determining the absolute bioavailability of entecavir.

Mechanism of Action of Entecavir

Entecavir is a guanosine nucleoside analogue that, once phosphorylated to its active triphosphate form within the cell, competes with the natural substrate deoxyguanosine triphosphate. It inhibits all three functions of the HBV polymerase (reverse transcriptase): base priming, reverse transcription of the negative DNA strand from the pregenomic mRNA, and synthesis of the positive DNA strand.[4][10]

cluster_0 Hepatocyte cluster_1 HBV Replication Cycle Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase Entecavir_TP->HBV_Polymerase Competitively Inhibits Base_Priming 1. Base Priming Reverse_Transcription 2. Reverse Transcription (- strand synthesis) DNA_Synthesis 3. DNA Synthesis (+ strand synthesis) Base_Priming->Reverse_Transcription Reverse_Transcription->DNA_Synthesis Viral_Replication HBV Replication DNA_Synthesis->Viral_Replication

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

References

Method

Application Note: High-Sensitivity Quantification of Entecavir in Human Plasma using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the quantitative analysis of Entecavir, an antiviral drug for treating Hepatitis B, in human...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Entecavir, an antiviral drug for treating Hepatitis B, in human plasma. The primary method described is a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) technique, which is ideal for pharmacokinetic and bioequivalence studies.[1] The protocol includes procedures for sample preparation via protein precipitation, instrument parameters, and data analysis. Alternative methods, including Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), are also discussed. All quantitative data from cited methods are summarized for easy comparison.

Introduction

Entecavir is a potent guanine analogue antiviral drug used for the treatment of hepatitis B virus (HBV) infection.[2] Accurate quantification of entecavir in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Bioanalytical methods for entecavir require high sensitivity and selectivity due to the low dosage administered.[3] While various methods like HPLC-UV have been developed, LC-MS/MS has become the standard for its superior sensitivity and specificity.[3][4] This application note details a validated UPLC-MS/MS method employing a simple protein precipitation step for sample cleanup, which allows for high throughput and rapid analysis.[1]

Materials and Reagents

  • Entecavir reference standard

  • Entecavir-¹³C₂¹⁵N (or other suitable stable isotope-labeled internal standard)[1]

  • Lamivudine (as an alternative internal standard)[5][6]

  • Acetonitrile (HPLC or MS grade)

  • Methanol (HPLC or MS grade)[1]

  • Ammonium Formate

  • Formic Acid

  • Ammonium Hydroxide[7]

  • Water (Ultrapure, Type 1)

  • Human plasma with K3EDTA anticoagulant[8]

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Experimental Protocols

Primary Method: UPLC-MS/MS with Protein Precipitation

This protocol is adapted from a simple and rapid method successfully applied to a bioequivalence study.[1]

3.1.1. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare primary stock solutions of entecavir and the internal standard (IS), Entecavir-¹³C₂¹⁵N, in a suitable solvent like methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the entecavir stock solution. Prepare a separate working solution for the IS at a fixed concentration.

  • Calibration Standards & QCs: Spike blank human plasma with the entecavir working solutions to create calibration standards covering the desired linear range (e.g., 0.1 - 20 ng/mL).[1] Prepare at least four levels of Quality Control (QC) samples: LLOQ (Lower Limit of Quantification), Low (LQC), Medium (MQC), and High (HQC).[4]

3.1.2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add a fixed volume of the IS working solution to each tube (except for blank samples).

  • Add the precipitating agent. A common method is to add methanol, often in a 3:1 ratio to the plasma volume.[1] Another approach uses a cooled acetonitrile/methanol (1:1) mixture.[3]

  • Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm or higher) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Inject an aliquot (e.g., 1-5 µL) into the UPLC-MS/MS system.[3]

3.1.3. UPLC-MS/MS Instrument Conditions

The following tables summarize typical instrument conditions compiled from various validated methods.

Table 1: UPLC / HPLC Columns and Mobile Phases

Parameter Method 1[1] Method 2[3] Method 3[5][6]
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Kinetex 2.6u Phenyl-Hexyl 100A (150 x 2.10 mm) XBridge-C18 (4.6 x 50 mm, 5 µm)
Mobile Phase A Not specified, simple isocratic elution 5mM Ammonium Formate + 0.01% formic acid in Water 10 mM Ammonium Hydrogen Carbonate (pH 10.5)
Mobile Phase B Not specified Acetonitrile Methanol
Gradient/Isocratic Isocratic Gradient or Isocratic Isocratic (85:15 v/v)
Flow Rate Not specified (typically ~0.3-0.5 mL/min for UPLC) 0.3 mL/min 0.3 mL/min

| Run Time | 2.0 minutes | ~5.0 minutes | Not specified |

Table 2: Mass Spectrometry Parameters

Parameter Method 1[3] Method 2[5][6]
Ionization Mode Heated Electrospray Ionization (HESI), Positive Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
MRM Transition (Entecavir) 278.10 → 152.00 278.1 → 152.1
MRM Transition (IS - Lamivudine) N/A 230.2 → 112.0

| Internal Standard | Stable Isotope Labeled | Lamivudine |

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an alternative to protein precipitation that can provide a cleaner extract, potentially reducing matrix effects.[7]

  • Pre-treatment: Plasma samples may first undergo protein precipitation with acetonitrile.[7]

  • Conditioning: Condition a mixed-mode polymeric sorbent (e.g., MCX) SPE cartridge.[7]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute entecavir using a solvent mixture such as 5% ammonium hydroxide in acetonitrile:water (95:5).[7]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection.[7]

Data Presentation and Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters from published methods are summarized below.

Table 3: Summary of Method Validation Parameters

Parameter Method 1 (UPLC-MS/MS)[1] Method 2 (LC-MS/MS)[3] Method 3 (LC-MS/MS)[5][6] Method 4 (HPLC-UV)[10]
Linearity Range 0.1 - 20 ng/mL 10 - 10,000 pg/mL 50 - 20,000 pg/mL 5 - 25 µg/mL
LLOQ 0.1 ng/mL 40 pg/mL (in plasma) 50 pg/mL 5 µg/mL
Correlation (r²) > 0.99 > 0.999 ≥ 0.9983 Not specified
Intra-day Precision (%RSD) Meets acceptance criteria < 15% 1.2% - 4.2% Not specified
Inter-day Precision (%RSD) Meets acceptance criteria < 15% 1.2% - 4.2% Not specified
Accuracy Meets acceptance criteria Within ±20% Not specified Good recovery results

| Recovery | No matrix effect observed | ~80% (ion amplification observed) | Mean recovery of 73.9% (for a different drug) | Good recovery results |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of entecavir in human plasma using the UPLC-MS/MS method.

Entecavir_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma 1. Human Plasma Sample (100 µL) Spike_IS 2. Spike Internal Standard Plasma->Spike_IS Precipitate 3. Add Methanol for Protein Precipitation Spike_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. Inject into UPLC-MS/MS Supernatant->Injection Transfer to Autosampler Separation 8. Chromatographic Separation Injection->Separation Detection 9. MS/MS Detection (MRM Mode) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification (Analyte/IS Ratio) Integration->Quantification Report 12. Generate Report Quantification->Report

Caption: Workflow for Entecavir analysis in human plasma.

Conclusion

The described UPLC-MS/MS method provides a sensitive, rapid, and robust protocol for the quantification of entecavir in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it highly suitable for large-scale clinical and bioequivalence studies.[1] The provided tables and workflow diagram offer a comprehensive guide for researchers to implement and validate this method in their laboratories. While LC-MS/MS is the preferred technique, validated RP-HPLC methods with UV detection are available for applications where the required sensitivity is lower.[10][11]

References

Application

Application of Labeled Entecavir in Drug Metabolism Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Entecavir is a potent and selective guanosine nucleoside analogue used for the treatment of chronic hepatitis B virus (HBV) infection. A thorou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective guanosine nucleoside analogue used for the treatment of chronic hepatitis B virus (HBV) infection. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its safe and effective use. Isotopic labeling is a powerful technique in drug metabolism research, providing a sensitive and specific means to trace the fate of a drug molecule and its metabolites in vitro and in vivo. This document provides detailed application notes and protocols for the use of labeled entecavir in drug metabolism studies.

Studies utilizing radiolabeled entecavir, specifically with Carbon-14 (¹⁴C), have been instrumental in elucidating its metabolic profile. The collective findings from these studies indicate that entecavir undergoes minimal metabolism in humans and is primarily cleared by renal excretion as the unchanged parent drug.[1][2]

In Vitro Metabolism Studies

In vitro systems are essential for identifying potential metabolic pathways and the enzymes involved. For entecavir, these studies have consistently shown a lack of significant metabolism by the major drug-metabolizing enzyme systems.

Application Note: Assessing Metabolic Stability in Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro tool for studying Phase I (cytochrome P450-mediated) metabolism. Studies with entecavir have demonstrated that it is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[1][2] Consequently, when [¹⁴C]-entecavir is incubated with HLMs, minimal to no formation of oxidative metabolites is expected. This indicates a low potential for drug-drug interactions involving the CYP450 system.

Experimental Protocol: In Vitro Metabolism of [¹⁴C]-Entecavir in Human Liver Microsomes

Objective: To determine the metabolic stability of [¹⁴C]-entecavir in human liver microsomes.

Materials:

  • [¹⁴C]-Entecavir (specific activity and radiochemical purity should be known)

  • Pooled human liver microsomes (e.g., from at least 10 donors)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control substrate (e.g., a known CYP3A4 substrate like testosterone)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Scintillation cocktail and liquid scintillation counter

  • LC-MS/MS system for metabolite identification (optional)

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a microsomal protein suspension in phosphate buffer to a final concentration of 1 mg/mL. Prepare the [¹⁴C]-entecavir stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration (e.g., 1 µM) in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubation: In a microcentrifuge tube, pre-warm the microsomal suspension at 37°C for 5 minutes.

  • Initiation of Reaction: Add the [¹⁴C]-entecavir solution to the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis:

    • Metabolic Stability: Quantify the remaining [¹⁴C]-entecavir at each time point. This can be done by liquid scintillation counting of the supernatant or by radio-HPLC. The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Metabolite Profiling: Analyze the supernatant by radio-HPLC or LC-MS/MS to separate and identify any potential metabolites.

Expected Results: Based on existing data, it is expected that there will be no significant decrease in the concentration of [¹⁴C]-entecavir over the incubation period, indicating high metabolic stability. No significant formation of oxidative metabolites is anticipated. Minor peaks corresponding to glucuronide or sulfate conjugates might be observed if the microsomal preparation has sufficient UGT and SULT activity and the necessary co-factors are included.

In Vivo Metabolism and Pharmacokinetic Studies

Human ADME (Absorption, Distribution, Metabolism, and Excretion) studies using radiolabeled compounds are the gold standard for understanding the complete disposition of a drug.

Application Note: Human Mass Balance Study

A human mass balance study with [¹⁴C]-entecavir is designed to determine the routes and rates of excretion of the drug and its metabolites. Following oral administration of [¹⁴C]-entecavir to healthy subjects, the total radioactivity is measured in urine and feces over time until most of the administered dose is recovered. Such studies have shown that entecavir is predominantly eliminated by the kidneys, with 62% to 73% of the administered dose recovered as unchanged drug in the urine at steady state.[1][2] No oxidative or acetylated metabolites have been observed in humans, with only minor amounts of Phase II metabolites (glucuronide and sulfate conjugates) detected.[1]

Experimental Protocol: Human ADME Study with [¹⁴C]-Entecavir

Objective: To investigate the absorption, metabolism, and excretion of [¹⁴C]-entecavir after a single oral dose in healthy male subjects.

Study Design: This would be an open-label, single-center study. A single oral dose of non-labeled entecavir co-administered with a tracer dose of [¹⁴C]-entecavir would be given to a small cohort of healthy subjects (typically 6-8).

Materials:

  • [¹⁴C]-Entecavir formulated for oral administration

  • Clinical facility for subject housing and sample collection

  • Liquid scintillation counter for total radioactivity measurement

  • HPLC with a radiodetector for metabolite profiling

  • LC-MS/MS for metabolite identification

Procedure:

  • Dosing: Following an overnight fast, subjects receive a single oral dose of entecavir containing a known amount of [¹⁴C]-entecavir.

  • Sample Collection:

    • Blood/Plasma: Serial blood samples are collected at predefined time points to determine the plasma concentration-time profiles of total radioactivity and entecavir.

    • Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).

  • Sample Analysis:

    • Total Radioactivity: The total radioactivity in plasma, urine, and feces is determined by liquid scintillation counting.

    • Metabolite Profiling: Plasma, urine, and feces samples are profiled for metabolites using radio-HPLC.

    • Metabolite Identification: The structure of any detected metabolites is elucidated using LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for total radioactivity and parent entecavir.

    • Determine the total recovery of the radioactive dose in urine and feces.

    • Quantify the parent drug and each metabolite in the excreta to determine the routes and extent of elimination.

Data Presentation

ParameterFindingReference
Primary Route of Elimination Renal[1][2]
Urinary Recovery (unchanged drug) 62% - 73% of administered dose[1][2]
Metabolism Minimal[1]
Observed Metabolites Minor amounts of glucuronide and sulfate conjugates[1]
CYP450 Interaction Not a substrate, inhibitor, or inducer[1][2]

Visualizations

Entecavir_Metabolism_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Human ADME Study in_vitro_start [¹⁴C]-Entecavir hlm Human Liver Microsomes + NADPH in_vitro_start->hlm Incubation no_metabolism No Significant Metabolism hlm->no_metabolism Result in_vivo_start Oral Dose of [¹⁴C]-Entecavir absorption GI Absorption in_vivo_start->absorption systemic_circulation Systemic Circulation (Parent Drug) absorption->systemic_circulation fecal_excretion Fecal Excretion absorption->fecal_excretion Unabsorbed renal_excretion Renal Excretion (Unchanged) systemic_circulation->renal_excretion minor_metabolism Minor Phase II Metabolism systemic_circulation->minor_metabolism metabolites Glucuronide & Sulfate Conjugates minor_metabolism->metabolites metabolites->renal_excretion

Caption: Workflow for assessing entecavir metabolism.

Entecavir_Disposition entecavir_dose Oral Dose of Labeled Entecavir absorption Absorption entecavir_dose->absorption systemic_circulation Systemic Circulation (Mainly Unchanged Entecavir) absorption->systemic_circulation elimination Elimination systemic_circulation->elimination renal Renal Excretion (>70% Unchanged) elimination->renal Major Pathway metabolism Metabolism (<5%) elimination->metabolism Minor Pathway feces Fecal Excretion (Minor) elimination->feces Minor Pathway

Caption: Primary disposition pathways of entecavir.

Conclusion

The use of labeled entecavir, particularly [¹⁴C]-entecavir, has been pivotal in confirming its pharmacokinetic profile. The data conclusively show that entecavir is not extensively metabolized, with renal excretion of the parent drug being the primary route of elimination. This low metabolic profile contributes to its predictable pharmacokinetics and low potential for metabolic drug-drug interactions, which are favorable characteristics for a long-term antiviral therapy. The protocols outlined here provide a framework for conducting and interpreting drug metabolism studies with labeled entecavir.

References

Method

Application Note: Quantification of Entecavir in Biological Matrices using Isotope Dilution LC-MS/MS

Abstract This application note details a robust and sensitive method for the quantification of entecavir, a potent antiviral drug for the treatment of Hepatitis B virus (HBV) infection, in biological matrices such as hum...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of entecavir, a potent antiviral drug for the treatment of Hepatitis B virus (HBV) infection, in biological matrices such as human plasma. The method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates the principle of stable isotope dilution for enhanced accuracy and precision. An isotopically labeled form of entecavir, such as entecavir-¹³C₂¹⁵N, is used as the internal standard (IS) to compensate for variability in sample preparation and matrix effects. The protocol described herein involves a straightforward protein precipitation step for sample cleanup, ensuring high throughput for clinical and pharmacokinetic studies. This method is highly suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for entecavir.

Introduction

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1] Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS, as it shares near-identical physicochemical properties with the analyte, ensuring that it tracks the analyte through extraction and ionization processes, thereby correcting for potential variations.[2][4] This application note presents a validated method for the determination of entecavir in human plasma using an isotope dilution LC-MS/MS approach.

Experimental Protocols

Materials and Reagents
  • Entecavir analytical standard

  • Entecavir-¹³C₂¹⁵N (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K₂EDTA)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of entecavir and entecavir-¹³C₂¹⁵N in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality control samples by serially diluting the stock solutions with a 50:50 methanol/water mixture.

  • Calibration Standards: Prepare calibration curve standards by spiking appropriate amounts of the entecavir working solutions into blank human plasma to achieve a concentration range of 0.1 ng/mL to 20 ng/mL.[2]

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.750 ng/mL for LQC, 120 ng/mL for MQC, and 180 ng/mL for HQC, adjusted based on the calibration range).[5]

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add a specified amount of the entecavir-¹³C₂¹⁵N internal standard working solution.

  • Add 300-400 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 30-60 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 1-10 µL) of the supernatant into the LC-MS/MS system for analysis.[1][5]

Liquid Chromatography Conditions
  • System: UPLC/UHPLC system

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase consists of acetonitrile and water with 0.1% formic acid.[6]

  • Flow Rate: 0.3 - 0.6 mL/min.[3][5]

  • Column Temperature: 40°C

  • Run Time: A short run time of approximately 2-3 minutes is achievable.[2]

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1[3][7]

    • Entecavir-¹³C₂¹⁵N: The specific transition will be slightly higher due to the mass difference from the stable isotopes. It should be determined by direct infusion of the SIL-IS.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature by infusing standard solutions of entecavir and its SIL-IS.

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation results from published methods.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range0.1 - 20 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)40 pg/mL (in plasma)[1]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ0.04< 15%< 15%80-120%[1]
Low (QC1)(e.g., 0.12)< 15%< 15%85-115%[1]
Medium (QC2)(e.g., 8)< 15%< 15%85-115%[1]
High (QC3)(e.g., 16)< 15%< 15%85-115%[1]

Table 3: Recovery and Matrix Effect

ParameterEntecavirEntecavir-¹³C₂¹⁵NReference
Extraction RecoveryTypically > 85%Typically > 85%[1]
Matrix EffectIon amplification or suppression may be observed, but is corrected by the SIL-ISCorrects for analyte matrix effect[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Entecavir-¹³C₂¹⁵N) plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into UPLC System supernatant->injection Transfer separation 8. Chromatographic Separation (C18) injection->separation detection 9. MS/MS Detection (ESI+, MRM) separation->detection quant 10. Quantification (Peak Area Ratio) detection->quant Data Acquisition report 11. Report Results quant->report

Caption: Workflow for Entecavir quantification by LC-MS/MS.

Entecavir Mechanism of Action

Entecavir is a guanosine nucleoside analogue that undergoes intracellular phosphorylation to the active triphosphate form. This active metabolite competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into viral DNA. Its integration into the growing DNA chain inhibits the activity of the HBV polymerase, effectively terminating DNA replication.

entecavir_moa entecavir Entecavir entecavir_tp Entecavir Triphosphate (Active) entecavir->entecavir_tp Intracellular Phosphorylation entecavir_tp->inhibition hbv_pol HBV Polymerase (Reverse Transcriptase) viral_dna Viral DNA Replication hbv_pol->viral_dna Mediates inhibition->hbv_pol Inhibits

Caption: Simplified mechanism of action of Entecavir.

Conclusion

The isotope dilution LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of entecavir in biological matrices. The simple protein precipitation sample preparation method allows for high throughput, making it well-suited for supporting pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the rigorous demands of bioanalytical method validation guidelines.

References

Application

Application Note: Solid-Phase Extraction Protocol for the Quantification of Entecavir in Human Plasma

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the solid-phase extraction (SPE) of entecavir, a potent antiviral drug used in the treatment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of entecavir, a potent antiviral drug used in the treatment of hepatitis B virus (HBV) infection, from human plasma.[1] The described method utilizes a reversed-phase SPE sorbent for robust and reliable sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to achieve high recovery and minimize matrix effects, ensuring accurate and precise quantification of entecavir in a clinical and research setting. The method validation parameters presented demonstrate the suitability of this protocol for demanding bioanalytical applications.

Introduction

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1] Accurate measurement of entecavir concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over simpler methods like protein precipitation, including superior removal of endogenous plasma components that can interfere with LC-MS/MS analysis. This protocol details the use of a polymeric reversed-phase SPE sorbent, which demonstrates excellent retention of entecavir and allows for a streamlined workflow.

Experimental Protocol

This protocol is based on established methods for the solid-phase extraction of entecavir from human plasma, primarily utilizing Oasis HLB cartridges or 96-well plates.

Materials and Reagents:

  • Oasis HLB SPE Cartridges or 96-well Plates

  • Entecavir analytical standard

  • Internal Standard (IS) solution (e.g., Lobucavir or a stable isotope-labeled entecavir)

  • Human plasma (EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Deionized Water

  • SPE Vacuum Manifold

Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the internal standard solution.

Solid-Phase Extraction (SPE) Procedure:

A generic 5-step SPE protocol is recommended for optimal performance. However, due to the water-wettable nature of the Oasis HLB sorbent, a simplified 3-step protocol (Load, Wash, Elute) can also be employed, which can save up to 40% in processing time and 70% in solvent consumption.[2]

5-Step SPE Protocol:

  • Conditioning: Condition the SPE sorbent with 1 mL of methanol. This step solvates the sorbent.

  • Equilibration: Equilibrate the sorbent with 1 mL of deionized water. This step removes the organic solvent and prepares the sorbent for the aqueous sample.

  • Loading: Load 1 mL of the pre-treated plasma sample onto the SPE cartridge. To enhance enrichment for methods requiring very low limits of quantification, the 1 mL plasma sample can be loaded in two equal, sequential steps.[1]

  • Washing: Wash the sorbent with 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the entecavir and internal standard from the sorbent with 1 mL of an appropriate elution solvent (e.g., a mixture of 5% ammonium hydroxide in acetonitrile:water (95:5) or methanol).

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis. A filtration step after reconstitution is recommended to improve method robustness.[1]

Experimental Workflow

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_proc Post-Elution Processing Thaw Thaw Plasma Vortex Vortex Thaw->Vortex Spike Spike with Internal Standard Vortex->Spike Condition 1. Condition (Methanol) Spike->Condition Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% Methanol/Water) Load->Wash Elute 5. Elute (Ammoniated Organic Solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow of the solid-phase extraction protocol for entecavir from plasma.

Data Presentation

The following tables summarize the quantitative data from method validation studies for the determination of entecavir in human plasma using solid-phase extraction followed by LC-MS/MS.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range5 - 25,000 pg/mL[1]
Lower Limit of Quantitation (LLOQ)5 pg/mL[1]
Recovery~80%[1]
Matrix Effect~0.45[1]

Table 2: Precision and Accuracy Data

Quality Control SampleIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%Dev)Reference
Low< 12.3%< 3.1%± 7.6%[1]
Medium< 12.3%< 3.1%± 7.6%[1]
High< 12.3%< 3.1%± 7.6%[1]

Signaling Pathways and Logical Relationships

The logical relationship in this protocol is a sequential workflow designed to isolate the analyte of interest from a complex biological matrix. The process relies on the principle of reversed-phase chromatography, where the non-polar stationary phase of the SPE sorbent retains the moderately polar entecavir from the aqueous plasma sample. Interfering substances are then selectively removed through washing steps with a solvent of appropriate polarity, and the purified analyte is subsequently eluted with a strong organic solvent.

Logical_Relationship Plasma Human Plasma (Entecavir + Endogenous Components) SPE_Sorbent Reversed-Phase SPE Sorbent (e.g., Oasis HLB) Plasma->SPE_Sorbent Loading Purified_Entecavir Purified Entecavir SPE_Sorbent->Purified_Entecavir Elution Waste Waste (Interfering Substances) SPE_Sorbent->Waste Washing Wash_Solution Weak Organic Wash Solution (e.g., 5% Methanol/Water) Elution_Solution Strong Organic Elution Solution (e.g., Ammoniated Methanol)

Caption: Logical relationship of the solid-phase extraction process.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and purification of entecavir from human plasma. The use of a polymeric reversed-phase sorbent ensures high recovery and minimal matrix effects, which are critical for sensitive and accurate bioanalytical assays. The presented workflow and validation data support the implementation of this protocol in research and clinical laboratories for the quantitative analysis of entecavir.

References

Method

Application Notes and Protocols for Internal Standard Selection in Antiviral Drug Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Internal Standards in Antiviral Bioanalysis The accurate quantification of antiviral drugs in biological matrices...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Internal Standards in Antiviral Bioanalysis

The accurate quantification of antiviral drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of these critical medicines. Bioanalytical methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations.[1] The analyte-to-IS peak area ratio is used for quantification, which significantly improves the accuracy, precision, and reliability of the results.[1]

The selection of an appropriate internal standard is one of the most critical steps in bioanalytical method development. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1] This document provides a detailed guide on the selection of internal standards for antiviral drug analysis, including a comparison of different types of internal standards, selection criteria, and detailed experimental protocols for sample preparation.

Types of Internal Standards

There are primarily two types of internal standards used in LC-MS/MS-based bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative bioanalysis.[1][2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience very similar extraction recovery and matrix effects.[3]

  • Structural Analogs as Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[1] They are often used when a SIL-IS is not commercially available or is prohibitively expensive.[4] While they can compensate for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially compromising assay accuracy.[3]

The choice between a SIL-IS and a structural analog can significantly impact method performance, as summarized in the comparative data table below.

Quantitative Data Presentation: Performance Comparison of Internal Standards

The following table summarizes the typical performance characteristics when using a Stable Isotope-Labeled Internal Standard (SIL-IS) versus a Structural Analog Internal Standard. The data illustrates why SIL-IS are the preferred choice for regulated bioanalysis.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale and Remarks
Extraction Recovery Consistent and closely tracks the analyteCan differ significantly from the analyteSIL-IS has virtually identical chemical properties, ensuring it behaves the same way during extraction. Structural analogs may have different polarities or affinities for the extraction sorbent.
Matrix Effect Effectively compensates for ion suppression/enhancementMay not adequately compensate for matrix effectsSince SIL-IS co-elutes with the analyte, it is subjected to the same matrix-induced ionization changes. Structural analogs may elute at slightly different times, experiencing a different matrix environment.
Precision (%CV) Typically <15% (often <5%)Can be variable, may exceed 15%The superior ability of SIL-IS to correct for variability results in lower coefficients of variation and more precise measurements.
Accuracy (%Bias) Typically within ±15% of the nominal valueHigher potential for bias due to differential recovery and matrix effects.[4]Inaccurate compensation by a structural analog can lead to a systematic over- or under-estimation of the analyte concentration.
Chromatographic Elution Co-elutes with the analyteElutes at a different retention timeCo-elution is crucial for effective matrix effect compensation.

Selection Criteria for an Ideal Internal Standard

The following criteria should be considered when selecting an internal standard for antiviral drug analysis:

  • Physicochemical Properties: The IS should have similar physicochemical properties (e.g., polarity, pKa, solubility) to the analyte to ensure similar behavior during sample extraction and chromatographic separation. This is inherently true for SIL-IS.[1]

  • Chromatographic Behavior: The IS should be chromatographically resolved from endogenous matrix components but ideally co-elute with the analyte when using LC-MS/MS to ensure identical matrix effects.

  • Mass Spectrometric Detection: The IS should not interfere with the detection of the analyte. For SIL-IS, a mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk. The IS should also produce a stable and high-intensity signal in the mass spectrometer.

  • Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's quantification. The unlabeled analyte should not be present as an impurity in the SIL-IS.

  • Stability: The IS must be stable throughout the entire analytical process, including sample storage, extraction, and analysis.

  • Commercial Availability: The IS should be readily available in a pure form.

  • Absence in Matrix: The IS must not be present endogenously in the biological matrix being analyzed.[1]

The logical workflow for selecting an internal standard is depicted in the following diagram.

G cluster_selection Internal Standard Selection Workflow start Define Analyte and Matrix sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->sil_available select_sil Select SIL-IS sil_available->select_sil Yes search_analog Search for a Structural Analog sil_available->search_analog No verify_sil Verify Purity and Mass Difference (>3 Da) select_sil->verify_sil verify_sil->search_analog Fail validate_is Proceed to Method Validation with selected IS verify_sil->validate_is Pass evaluate_analog Evaluate Physicochemical Properties, Elution Profile, and Stability search_analog->evaluate_analog evaluate_analog->validate_is end Method Development Complete validate_is->end

Caption: Workflow for Internal Standard Selection.

Experimental Protocols for Sample Preparation

Sample preparation is a critical step to remove interfering substances like proteins and phospholipids from the biological matrix. The choice of technique depends on the physicochemical properties of the antiviral drug and the desired level of sample cleanup. An internal standard should be added at the beginning of the sample preparation process to account for any analyte loss during extraction.

Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and widely used method for sample preparation. It involves adding an organic solvent to the plasma or serum sample to denature and precipitate proteins.

Protocol for Protein Precipitation:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, serum, etc.) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, calibrator, and QC. Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_ppt Protein Precipitation Workflow sample 100 µL Plasma Sample add_is Add Internal Standard sample->add_is add_solvent Add 300 µL Acetonitrile add_is->add_solvent vortex Vortex for 1 min add_solvent->vortex centrifuge Centrifuge at 14,000 x g vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Caption: Protein Precipitation Experimental Workflow.

Solid-Phase Extraction (SPE)

SPE provides a more thorough sample cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte and IS while interferences are washed away.

Protocol for Solid-Phase Extraction (Mixed-Mode Cation Exchange):

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic).

Protocol for Liquid-Liquid Extraction:

  • Sample Preparation: To 200 µL of plasma in a glass tube, add 10 µL of the IS working solution and 50 µL of 1 M sodium carbonate buffer (pH 9).

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Antiviral Drug Targets and Mechanisms of Action

Understanding the mechanism of action of antiviral drugs is crucial for interpreting their pharmacokinetic and pharmacodynamic properties. The following diagrams illustrate the replication cycles of major viruses and the targets of key antiviral drug classes.

HIV Replication Cycle and Antiretroviral Targets

Antiretroviral therapy for HIV targets multiple stages of the viral lifecycle to suppress replication.

G cluster_hiv HIV Replication Cycle & Drug Targets cluster_drugs Antiretroviral Drug Classes binding 1. Binding & Fusion rt 2. Reverse Transcription binding->rt integration 3. Integration rt->integration replication 4. Replication integration->replication assembly 5. Assembly replication->assembly budding 6. Budding & Maturation assembly->budding entry_inhib Entry Inhibitors entry_inhib->binding nrti_nnrti NRTIs & NNRTIs nrti_nnrti->rt insti Integrase Inhibitors insti->integration pi Protease Inhibitors pi->budding

Caption: HIV Lifecycle and Antiretroviral Drug Targets.

Hepatitis C Virus (HCV) Replication and Direct-Acting Antiviral (DAA) Targets

Direct-acting antivirals have revolutionized HCV treatment by directly targeting viral proteins essential for replication.[5][6]

G cluster_hcv HCV Replication & DAA Targets cluster_daa Direct-Acting Antiviral (DAA) Classes entry 1. Entry translation 2. Translation & Polyprotein Processing entry->translation replication_complex 3. RNA Replication translation->replication_complex assembly_release 4. Assembly & Release replication_complex->assembly_release ns3_4a NS3/4A Protease Inhibitors ns3_4a->translation ns5a NS5A Inhibitors ns5a->replication_complex ns5b NS5B Polymerase Inhibitors ns5b->replication_complex

Caption: HCV Replication Cycle and DAA Targets.

Influenza Virus Life Cycle and Neuraminidase Inhibitor Action

Neuraminidase inhibitors are a key class of antivirals for treating influenza by preventing the release of new viral particles from infected cells.[7]

G cluster_flu Influenza Virus Life Cycle & NAI Target cluster_nai Antiviral Drug Class attachment 1. Attachment (Hemagglutinin) entry 2. Entry & Uncoating attachment->entry replication 3. Replication & Transcription entry->replication assembly 4. Assembly replication->assembly budding 5. Budding assembly->budding release 6. Release (Neuraminidase) budding->release nai Neuraminidase Inhibitors nai->release Inhibits

Caption: Influenza Lifecycle and Neuraminidase Inhibitor Target.

Conclusion

The selection of a suitable internal standard is a cornerstone of robust and reliable bioanalytical method development for antiviral drugs. Stable isotope-labeled internal standards are unequivocally the superior choice, providing the most accurate correction for experimental variability. When a SIL-IS is unavailable, a structural analog may be used, but it requires more extensive validation to ensure it does not compromise data quality. The detailed protocols and selection criteria provided in this document serve as a comprehensive guide for researchers to develop high-quality analytical methods for the quantification of antiviral agents, ultimately supporting the development and effective use of these life-saving therapies.

References

Application

Application Notes and Protocols for the Quantification of Entecavir in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Entecavir is a potent nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Understanding its di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Understanding its distribution and concentration in various tissues is crucial for preclinical and clinical drug development, enabling the assessment of efficacy and potential toxicity. These application notes provide detailed protocols for the sample preparation and quantification of entecavir in tissue samples, primarily focusing on liver and kidney tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on common bioanalytical techniques, including tissue homogenization, protein precipitation (PPT), and solid-phase extraction (SPE).

Data Presentation: Method Performance

The following tables summarize the typical performance characteristics of the analytical methods described. These values are representative and may vary based on the specific tissue matrix, instrumentation, and laboratory conditions.

Table 1: Method Validation Parameters for Entecavir in Tissue Homogenates

ParameterTypical Value/RangeNotes
Linearity (r²) > 0.99Over a concentration range of 0.1 to 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLDependent on the tissue matrix and instrument sensitivity
Accuracy (% Bias) Within ±15%For quality control samples at low, medium, and high concentrations
Precision (% CV) < 15%For both intra- and inter-day measurements
Extraction Recovery 80 - 110%Varies with the extraction method and tissue type
Matrix Effect Monitored and compensated for using an internal standard

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent.Simple, fast, and cost-effective.Potential for significant matrix effects and lower analyte recovery.80-95%
Solid-Phase Extraction (SPE) Analyte isolation based on chemical properties.Provides cleaner extracts, reduces matrix effects, and improves sensitivity.More time-consuming and expensive than PPT.>90%
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.Good for removing interfering substances.Can be labor-intensive and may have emulsion formation issues.85-105%

Experimental Protocols

General Tissue Homogenization Protocol

This initial step is critical for releasing the drug from the tissue matrix.

Materials:

  • Tissue sample (e.g., liver, kidney), weighed

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Centrifuge

Procedure:

  • Accurately weigh the frozen tissue sample.

  • Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v) of tissue to buffer.

  • Homogenize the tissue sample until a uniform suspension is obtained. Keep the sample on ice to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant (tissue homogenate) for further processing.

G cluster_homogenization Tissue Homogenization weigh Weigh Tissue add_buffer Add Homogenization Buffer weigh->add_buffer homogenize Homogenize add_buffer->homogenize centrifuge Centrifuge homogenize->centrifuge collect Collect Supernatant centrifuge->collect G cluster_ppt Protein Precipitation (PPT) Protocol start Tissue Homogenate add_is Add Internal Standard start->add_is add_solvent Add Precipitating Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze G cluster_spe Solid-Phase Extraction (SPE) Protocol start Tissue Homogenate + IS load Load Sample start->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon analyze LC-MS/MS Analysis evap_recon->analyze

Technical Notes & Optimization

Troubleshooting

minimizing matrix effects in entecavir LC-MS/MS analysis

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of entecavir. Below you will find troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of entecavir. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

Issue: Poor sensitivity and inconsistent results for entecavir.

  • Question: My entecavir signal is low and varies significantly between injections. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2] Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of entecavir in the mass spectrometer's ion source, leading to a reduced signal.[1][3]

    Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4] Consider switching from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][4][5]

    • Optimize Chromatography: Modify your chromatographic conditions to separate entecavir from the interfering matrix components.[1][6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column.[1][6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for entecavir (e.g., Entecavir-13C2,15N) is the most reliable way to compensate for matrix effects.[6][7][8] Since the SIL-IS has nearly identical physicochemical properties to entecavir, it will be affected by ion suppression in the same way, allowing for accurate quantification.[6][9][10]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[6][11]

Issue: Significant ion enhancement observed for entecavir.

  • Question: My entecavir signal is unexpectedly high and causing calibration issues. What is happening and what should I do?

  • Answer: You are likely observing ion enhancement, another form of matrix effect where co-eluting compounds improve the ionization efficiency of entecavir.[1] While less common than ion suppression, it can still lead to inaccurate quantification.[1]

    Troubleshooting Steps:

    • Review Sample Preparation: Similar to addressing ion suppression, enhancing your sample cleanup protocol is crucial. A study using a simple protein precipitation for entecavir analysis reported an average matrix effect of 167.2% (±13%), indicating significant ion enhancement.[5] Switching to SPE or LLE can help remove the components causing this enhancement.[4][12]

    • Chromatographic Separation: Adjust your LC method to separate entecavir from the enhancing compounds.

    • Internal Standard Correction: Employing a stable isotope-labeled internal standard for entecavir will help to correct for the variability introduced by ion enhancement.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in LC-MS/MS analysis?

  • A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][11] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analyses.[1] Phospholipids are a major cause of matrix effects in plasma samples.[4]

  • Q2: How can I assess the extent of matrix effects in my entecavir assay?

  • A2: The post-column infusion technique provides a qualitative assessment of matrix effects by identifying regions in the chromatogram where ion suppression or enhancement occurs.[6][11] For a quantitative evaluation, you can compare the peak area of entecavir in a post-extraction spiked sample (analyte added to the extracted blank matrix) to that of a neat solution at the same concentration.[1][13]

  • Q3: Which sample preparation technique is best for minimizing matrix effects for entecavir?

  • A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered highly effective at removing a broad range of interferences.[4][12][14] Liquid-Liquid Extraction (LLE) is also a good option.[4][5] Protein precipitation is a simpler but often less clean method that may not be sufficient for sensitive assays.[5]

  • Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for entecavir analysis?

  • A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and considered the best practice for correcting matrix effects in quantitative bioanalysis.[6][8][9] It can significantly improve the accuracy and precision of the results, especially when dealing with complex biological matrices.[10] One study on entecavir found that matrix effects were negligible (<15%) when a validated method with a SIL-IS was used.[15]

  • Q5: Can I just dilute my sample to minimize matrix effects?

  • A5: Sample dilution can be a simple and effective strategy to reduce matrix effects, but its feasibility depends on the sensitivity of your assay.[6][11] If the concentration of entecavir in your samples is high enough, dilution can be a viable option. However, for low-concentration samples, this approach may lead to results below the lower limit of quantification (LLOQ).[6]

Quantitative Data on Matrix Effects in Entecavir Analysis

The following table summarizes quantitative data on matrix effects and recovery for entecavir from various studies using different sample preparation methods.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Internal StandardReference
Protein Precipitation167.2 (Ion Enhancement)Within ±20%Not Specified[5]
Salting-Out Homogeneous LLE~56 (Ion Suppression)~50Acyclovir[16]
Not Specified (Validated Method)<15 (Negligible)87-114Entecavir-13C2,15N[15]

Experimental Protocols

Below are examples of experimental protocols that have been used for the LC-MS/MS analysis of entecavir.

Example 1: Protein Precipitation [5]

  • Sample Preparation: To a plasma sample, add cooled acetonitrile/methanol (1:1, v/v) for protein precipitation.

  • Vortex and Centrifuge: Vortex the mixture and then centrifuge at high speed.

  • Collection and Injection: Collect the supernatant, filter it, and inject it directly into the LC-MS/MS system.

Example 2: Salting-Out Homogeneous Liquid-Liquid Extraction (SHLLE) [16]

  • Extraction: Extract entecavir and the internal standard from 500 µL of human plasma using acetonitrile as the organic extractant and magnesium sulfate as the salting-out reagent.

  • LC Separation: Analyze the extracted sample on a Hanbon® Lichrospher RP C18 column (150 mm × 2.0 mm; 5 µm) with gradient elution. The mobile phase consists of 0.1% acetic acid-0.2 mmol ammonium acetate in water (A) and acetonitrile (B). The flow rate is 0.2 mL/min.

  • MS Detection: Detect the analytes using a single quadrupole mass spectrometer with an electrospray ionization (ESI) interface in selective ion monitoring (SIM) positive mode.

Example 3: Solid-Phase Extraction (SPE) [17]

  • Extraction: Employ a solid-phase extraction method to extract entecavir and the internal standard (lamivudine) from the biological matrix.

  • LC Separation: Perform chromatographic separation on an XBridge-C18 column (4.6 mm × 50 mm, 5-µm) with an isocratic mobile phase of 10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v) at a flow rate of 0.3 ml/min.

  • MS/MS Detection: Detect entecavir and the internal standard using proton adducts at m/z 278.1→152.1 and 230.2→112.0, respectively, in multiple reaction monitoring (MRM) positive mode.

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_outcome Desired Outcome Problem Inconsistent/Inaccurate Entecavir Quantification SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Problem->SamplePrep Primary Approach Chroma Optimize Chromatography (Gradient, Column) Problem->Chroma IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->IS Compensation Dilution Sample Dilution Problem->Dilution If Sensitivity Allows Outcome Accurate and Reproducible Entecavir Results SamplePrep->Outcome Chroma->Outcome IS->Outcome Dilution->Outcome

Caption: A logical workflow for troubleshooting and minimizing matrix effects.

Sample_Preparation_Comparison cluster_methods Sample Preparation Methods Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) + Fast and Simple - High Matrix Effects Start->PPT Simple LLE Liquid-Liquid Extraction (LLE) + Good Cleanup - Labor Intensive Start->LLE Moderate SPE Solid-Phase Extraction (SPE) + Excellent Cleanup - More Complex and Costly Start->SPE Thorough End LC-MS/MS Analysis PPT->End LLE->End SPE->End

Caption: Comparison of common sample preparation techniques for entecavir analysis.

References

Optimization

Technical Support Center: Analysis of Labeled Entecavir

Welcome to the technical support center for the analysis of labeled entecavir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of labeled entecavir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving ionization efficiency and overall data quality in LC-MS/MS applications.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of labeled entecavir, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing low signal intensity or poor ionization efficiency for labeled entecavir. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Ionization Mode: Entecavir possesses five nitrogen atoms in its molecular structure, making it amenable to positive ionization. Operating in negative ion mode will result in significantly lower signal intensity.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization of entecavir. An inappropriate pH can suppress ionization.

  • Inefficient Protonation: In positive mode electrospray ionization (ESI), efficient protonation of the analyte is key to generating a strong signal.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte.[2]

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings, such as source temperature, gas flows, and voltages, can lead to poor ionization and transmission of ions.

Solutions:

  • Select the Correct Ionization Mode: Always use positive ion mode (ESI+) for entecavir analysis. The signal intensity in positive mode is significantly stronger than in negative mode.[1]

  • Optimize Mobile Phase Composition:

    • Acidic Modifiers: The addition of a small percentage of formic acid (e.g., 0.01% to 0.1%) to the mobile phase is a common and effective strategy to promote protonation and enhance the [M+H]⁺ ion signal.[2][3][4]

    • Ammonium Formate/Acetate: Using a buffer like ammonium formate (e.g., 5 mM) can also improve signal stability and peak shape.[2] The concentration of ammonium acetate can influence the stability of the entecavir response.[1]

    • "Wrong-Way-Round" Ionization: Consider using a basic mobile phase (e.g., with ammonium hydroxide) in positive ion mode. This counterintuitive approach, known as "wrong-way-round" ionization, can sometimes lead to improved signal intensity for certain compounds by reducing background noise.[5]

  • Address Matrix Effects:

    • Sample Preparation: Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] Protein precipitation is a simpler but potentially less clean method.[2][3]

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled entecavir (e.g., Entecavir-¹³C₂,¹⁵N) as an internal standard is highly recommended.[6] It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

  • Optimize MS Parameters: Systematically optimize MS source parameters, including nebulizing gas flow, drying gas flow, interface temperature, and block temperature, to maximize the entecavir signal.[2]

Q2: I am experiencing poor peak shape (e.g., tailing, fronting, or broad peaks) for entecavir. What can I do to improve it?

Potential Causes:

  • Secondary Interactions with the Stationary Phase: The amine group in entecavir can interact with residual silanols on C18 columns, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH can affect the analyte's charge state and its interaction with the column. At a low pH (e.g., 3.0), the ionization of the amine group can lead to peak tailing.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Suboptimal Column Temperature: Temperature can influence peak shape and retention time.

Solutions:

  • Adjust Mobile Phase pH: Experiment with different pH values. Increasing the pH to around 4.5 has been shown to improve peak symmetry.[7]

  • Use Mobile Phase Additives:

    • Ion-Pairing Agents: While less common in LC-MS due to potential signal suppression, agents like trifluoroacetic acid (TFA) can sometimes improve peak shape. However, volatile additives like formic acid are generally preferred.

    • Triethylamine (TEA): The addition of a small amount of triethylamine to the mobile phase can help to mask residual silanols on the column and improve peak symmetry.[7][8]

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak symmetry and reduce viscosity, leading to sharper peaks.[2][7][8]

  • Choose an Appropriate Column: Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity and peak shape characteristics for entecavir.[2]

  • Reduce Injection Volume/Concentration: If column overload is suspected, dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantification of labeled entecavir?

A stable isotope-labeled version of entecavir, such as Entecavir-¹³C₂,¹⁵N, is the ideal internal standard.[6] It has nearly identical chemical and physical properties to the unlabeled drug, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and corrects for matrix effects, leading to highly accurate and precise quantification. Lamivudine has also been used as an internal standard in some studies.[9][10]

Q2: What are the typical mass transitions (MRM) for entecavir in positive ion mode?

The most commonly reported and sensitive MRM transitions for entecavir [M+H]⁺ are:

  • Quantifier: m/z 278.1 → 152.1[2][9][11]

  • Qualifier: m/z 278.1 → 135[2]

Another reported transition is m/z 325.1 → 262.[12] It is always recommended to optimize these transitions on your specific mass spectrometer.

Q3: How can I minimize ion suppression when analyzing entecavir in complex matrices like plasma?

To minimize ion suppression, a robust sample preparation method is crucial. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[2] Additionally, optimizing the chromatographic separation to ensure that entecavir does not co-elute with highly suppressing matrix components is important. The use of a stable isotope-labeled internal standard is also essential to compensate for any unavoidable ion suppression.

Data Presentation

Table 1: Summary of LC-MS/MS Parameters for Entecavir Analysis

ParameterRecommended ConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Mobile Phase A 5mM Ammonium Formate + 0.01% Formic Acid in Water[2]
Mobile Phase B 5mM Ammonium Formate + 0.01% Formic Acid in Methanol[2]
Column Kinetex 2.6u Phenyl-Hexyl 100A (150 x 2.10 mm)[2]
Column Temperature 40°C[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 1 µL[2]
Quantifier Transition m/z 278.1 → 152.1[2][9][11]
Qualifier Transition m/z 278.1 → 135[2]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation

This protocol is adapted from a high-sensitivity bioanalytical method.[2]

  • Sample Aliquoting: Pipette 125 µL of human plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 370 µL of a cooled acetonitrile/methanol (1:1 v/v) solution to the plasma sample.

  • Mixing: Vortex the mixture for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Injection: Inject the filtered supernatant directly into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_Solvent Add Acetonitrile/ Methanol (1:1) Plasma->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation UHPLC Separation Collect_Supernatant->LC_Separation MS_Detection MS/MS Detection (Positive ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the analysis of entecavir in plasma.

Troubleshooting_Logic Start Low Signal Intensity? Check_Mode Check Ionization Mode (Should be ESI+) Start->Check_Mode Yes Good_Signal Signal Improved Start->Good_Signal No Optimize_Mobile_Phase Optimize Mobile Phase (Add Formic Acid/Ammonium Formate) Check_Mode->Optimize_Mobile_Phase Check_Sample_Prep Improve Sample Prep (Use SPE or LLE) Optimize_Mobile_Phase->Check_Sample_Prep Optimize_MS Optimize MS Parameters Check_Sample_Prep->Optimize_MS Optimize_MS->Good_Signal

Caption: Troubleshooting logic for low signal intensity of entecavir.

References

Troubleshooting

troubleshooting poor peak shape in entecavir chromatography

Welcome to the technical support center for troubleshooting poor peak shape in entecavir chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in entecavir chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the HPLC analysis of entecavir.

Troubleshooting Guides

This section provides answers to specific problems you might be facing with your entecavir chromatography, helping you identify the root cause and implement effective solutions.

Q1: Why is my entecavir peak tailing?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can lead to inaccurate quantification and poor resolution.

Possible Causes and Solutions:

  • Secondary Interactions: Entecavir, being a polar compound with amine groups, can interact with acidic silanol groups on the silica-based stationary phase.[1] This is a primary cause of peak tailing.

    • Solution 1: Use an End-Capped Column: Employ a column where the free silanol groups are capped (e.g., C18 end-capped) to minimize these secondary interactions.[2]

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the basic entecavir molecule.[1][3][4] A buffer should be used to maintain a stable pH.[1]

    • Solution 3: Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can help mask the residual silanol interactions.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][5]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[5][6]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[6][7]

    • Solution 1: Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities.[7]

    • Solution 2: Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Solution 3: Replace the Column: If the column is old or has been used extensively, it may need to be replaced.[4]

  • Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[6][8]

    • Solution: Ensure all fittings and tubing are properly connected and have minimal length. Check for any gaps between the tubing and the column inlet.[8]

Below is a troubleshooting workflow for peak tailing:

start Peak Tailing Observed check_interactions Secondary Silanol Interactions? start->check_interactions check_overload Column Overload? check_interactions->check_overload No solution_interactions Use End-Capped Column Adjust Mobile Phase pH Increase Buffer Concentration check_interactions->solution_interactions Yes check_column_health Column Contamination/Degradation? check_overload->check_column_health No solution_overload Reduce Sample Concentration Decrease Injection Volume check_overload->solution_overload Yes check_dead_volume Excess Dead Volume? check_column_health->check_dead_volume No solution_column_health Use Guard Column Wash Column Replace Column check_column_health->solution_column_health Yes solution_dead_volume Check Fittings and Tubing check_dead_volume->solution_dead_volume Yes end Symmetrical Peak check_dead_volume->end No solution_interactions->end solution_overload->end solution_column_health->end solution_dead_volume->end

Figure 1. Troubleshooting workflow for entecavir peak tailing.
Q2: What is causing my entecavir peak to show fronting?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can also affect analytical results.[5]

Possible Causes and Solutions:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[5][9][10]

    • Solution: Dilute the sample or reduce the injection volume.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[2][9]

    • Solution: Ideally, dissolve the sample in the mobile phase itself.[4][11] If this is not possible, use a solvent that is as close in strength to the mobile phase as possible.

  • Poor Column Packing/Column Collapse: A void at the column inlet or a collapsed packing bed can lead to distorted peak shapes, including fronting.[10][12] This is more likely to be the cause if all peaks in the chromatogram are affected.[13]

    • Solution: Replace the column.[12]

  • Low Temperature: Sometimes, operating at too low a temperature can lead to poor peak shape.

    • Solution: Increasing the column temperature can improve peak symmetry.

A logical diagram for diagnosing peak fronting is shown below:

start Peak Fronting Observed check_overload Column Overload? start->check_overload check_solvent Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No solution_overload Dilute Sample Reduce Injection Volume check_overload->solution_overload Yes check_column_packing Poor Column Packing? check_solvent->check_column_packing No solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent Yes solution_column_packing Replace Column check_column_packing->solution_column_packing Yes end Symmetrical Peak check_column_packing->end No solution_overload->end solution_solvent->end solution_column_packing->end

Figure 2. Diagnostic workflow for entecavir peak fronting.
Q3: Why is my entecavir peak splitting?

Split peaks can be a sign of a few different problems, often occurring before the sample even reaches the column.

Possible Causes and Solutions:

  • Partially Blocked Frit: If the inlet frit of the column is partially blocked by particulate matter from the sample or the system, it can cause the sample to be introduced onto the column unevenly, leading to a split peak.[12][14] This will typically affect all peaks in the chromatogram.[14]

    • Solution: Reverse-flush the column. If this does not work, the column may need to be replaced.

  • Column Void: A void or channel in the packing material at the head of the column can cause peak splitting.[12]

    • Solution: Replace the column.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split.[12]

    • Solution: Prepare the sample in the mobile phase.

The experimental workflow for addressing a split peak is as follows:

start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks check_frit Check for Blocked Frit check_all_peaks->check_frit Yes check_solvent_mismatch Check Sample Solvent/ Mobile Phase Mismatch check_all_peaks->check_solvent_mismatch No reverse_flush Reverse-Flush Column check_frit->reverse_flush replace_column1 Replace Column reverse_flush->replace_column1 Unsuccessful end Resolved Peak reverse_flush->end Successful replace_column1->end prepare_in_mp Prepare Sample in Mobile Phase check_solvent_mismatch->prepare_in_mp check_void Check for Column Void check_solvent_mismatch->check_void If persists prepare_in_mp->end replace_column2 Replace Column check_void->replace_column2 replace_column2->end

Figure 3. Experimental workflow for troubleshooting a split entecavir peak.

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for entecavir analysis by reverse-phase HPLC?

A: Several published methods utilize a C18 column. Mobile phases often consist of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (acetonitrile or methanol).[3][13][15][16]

Q: How does the polar nature of entecavir affect its chromatography?

A: Entecavir is a polar compound, which can make it challenging to retain on traditional C18 columns.[17] This can lead to poor retention and peak shape. Strategies to overcome this include using a highly aqueous mobile phase, adjusting the pH, or using a column specifically designed for polar analytes.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that can be suitable for highly polar compounds like entecavir.[19]

Q: Can I use ion-pairing agents to improve the peak shape of entecavir?

A: While ion-pairing agents can improve the retention of polar compounds, they can also introduce complications such as long column equilibration times and incompatibility with mass spectrometry (MS) detectors.[18] It is often preferable to optimize other parameters like mobile phase pH and column chemistry first.

Data Summary Tables

Table 1: Reported HPLC Methods for Entecavir Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
XTerra® C18 (250 x 4.6 mm, 5 µm)Water:Acetonitrile (80:20 v/v)0.8254[13]
C18 (250 x 4.6 mm)Methanol:Water (55:45 v/v)1.0254[15]
C18 ODS Hypersil (150 x 4.6 mm, 5 µm)Acetonitrile:10 mM Phosphate Buffer (80:20)1.0218[16]
Develosil C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Potassium Dihydrogen Phosphate Buffer pH 3.4 (40:60)1.0257[3]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Based on[3])
  • Prepare the Buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a stock solution.

  • Adjust pH: Adjust the pH of the buffer to 3.4 using ortho-phosphoric acid.

  • Mix Mobile Phase: Combine the prepared buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation
  • Standard Solution: Accurately weigh and dissolve entecavir reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For pharmaceutical dosage forms, crush tablets and dissolve the powder in the mobile phase. For biological samples, a suitable extraction method such as solid-phase extraction (SPE) or protein precipitation may be necessary.[19]

  • Filter: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

References

Optimization

optimizing mobile phase for entecavir and internal standard

Welcome to the Technical Support Center for the chromatographic analysis of entecavir and its internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researcher...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of entecavir and its internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of entecavir and its internal standard, with a focus on mobile phase optimization.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH causing ionization of entecavir or the internal standard.Adjust the mobile phase pH. For reversed-phase chromatography, a pH of around 3.5 has been shown to provide good peak shape for entecavir.[1] Consider using a buffer to maintain a stable pH.
Secondary interactions with the stationary phase.Add a competitor, like an ion-pairing agent, to the mobile phase. However, this can complicate method development. Alternatively, screen different stationary phases.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and precise volumetric measurements. Premixing solvents can improve consistency.
Inadequate column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.
Temperature variations.Use a column oven to maintain a constant temperature.[2][3][4]
Poor Resolution Between Entecavir and Internal Standard Inappropriate mobile phase strength (organic solvent percentage).Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion will generally increase retention times and may improve resolution.
Unsuitable stationary phase.Select a column with a different selectivity. C18 columns are commonly used for entecavir analysis.[1][3][4][5][6][7][8][9]
Low Signal Intensity or Poor Sensitivity Suboptimal mobile phase for ionization in LC-MS/MS.For LC-MS/MS applications, the addition of modifiers like formic acid or ammonium formate to the mobile phase can enhance ionization and improve sensitivity.[10]
The pH of the mobile phase is suppressing ionization.Experiment with different pH values. High-pH mobile phases have been shown to improve sensitivity for entecavir in some cases.[11]
High Backpressure Particulate matter from the sample or mobile phase blocking the column frit.Filter all mobile phases and samples before use. A 0.45 µm filter is commonly used for mobile phase filtration.[1][5]
Precipitation of buffer salts in the organic mobile phase.Ensure the buffer concentration is soluble in the highest organic percentage used in the gradient.

Frequently Asked Questions (FAQs)

Q1: What is a common starting mobile phase for entecavir analysis by reversed-phase HPLC?

A common starting point for developing an RP-HPLC method for entecavir is a mixture of methanol or acetonitrile and water or a buffer. Ratios can vary, but a 55:45 (v/v) mixture of methanol and water has been successfully used.[5][7] Another common mobile phase is a mixture of acetonitrile and a phosphate buffer.[1][2]

Q2: How does the pH of the mobile phase affect the analysis of entecavir?

The pH of the mobile phase is a critical parameter as it influences the ionization state of entecavir, which in turn affects its retention and peak shape. For reversed-phase chromatography of entecavir, a mobile phase pH of around 3.5, adjusted with phosphoric acid, has been shown to yield good results.[1] In another study, a mobile phase with a pH of 10.5 was used in an LC-MS/MS method.[12][13][14]

Q3: What are suitable internal standards for entecavir analysis?

Several internal standards have been successfully used for the quantification of entecavir. These include:

  • Lamivudine[12][13][14][15]

  • Etoposide[1]

  • Lobucavir[11]

The choice of internal standard should be based on its structural similarity to entecavir, its chromatographic behavior, and its compatibility with the chosen detection method.

Q4: What are the recommended mobile phase preparation procedures?

To ensure reliable and reproducible results, proper mobile phase preparation is essential. Key steps include:

  • Filtration: Filter the mobile phase through a 0.45 µm or smaller pore size membrane filter to remove any particulate matter that could clog the column or system.[1][5]

  • Degassing: Degas the mobile phase to remove dissolved gases, which can form bubbles in the system and cause baseline noise and flow rate instability. This can be done by sonication, vacuum filtration, or sparging with helium.

Experimental Protocols

Below are examples of mobile phase compositions from established analytical methods for entecavir.

Method 1: RP-HPLC with UV Detection

ParameterValue
Mobile Phase Methanol: Water (55:45 v/v)[5][7]
Column C18 (250 x 4.6 mm, 5 µm)[5][7]
Flow Rate 1.0 mL/min[5][7]
Detection UV at 254 nm[3][4][5][7]

Method 2: RP-HPLC with UV Detection (with Buffer)

ParameterValue
Mobile Phase Acetonitrile: 10 mM Phosphate Buffer (80:20 v/v), pH 3.5[1]
Column C18 ODS Hypersil (150 x 4.6 mm, 5 µm)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 218 nm[1]
Internal Standard Etoposide[1]

Method 3: LC-MS/MS for High Sensitivity

ParameterValue
Mobile Phase A 5mM Ammonium Formate + 0.01% formic acid in Water[10]
Mobile Phase B Acetonitrile[10]
Column Kinetex 2.6u Phenyl-Hexyl 100A (150 x 2.10 mm)[10]
Flow Rate 0.3 mL/min[10]
Detection Triple Quadrupole Mass Spectrometer[10]

Visual Guides

Workflow for Mobile Phase Optimization

G Mobile Phase Optimization Workflow start Define Analytical Goals (e.g., Resolution, Run Time) select_column Select Appropriate Column (e.g., C18) start->select_column initial_mobile_phase Prepare Initial Mobile Phase (e.g., ACN:Water or MeOH:Water) select_column->initial_mobile_phase initial_run Perform Initial Chromatographic Run initial_mobile_phase->initial_run evaluate_results Evaluate Peak Shape, Resolution, and Retention Time initial_run->evaluate_results peak_shape_issue Poor Peak Shape? evaluate_results->peak_shape_issue adjust_ph Adjust Mobile Phase pH (e.g., add acid/buffer) peak_shape_issue->adjust_ph Yes resolution_issue Inadequate Resolution? peak_shape_issue->resolution_issue No adjust_ph->initial_run adjust_organic Modify Organic:Aqueous Ratio resolution_issue->adjust_organic Yes retention_issue Retention Time Unsuitable? resolution_issue->retention_issue No adjust_organic->initial_run adjust_strength Adjust Overall Mobile Phase Strength retention_issue->adjust_strength Yes finalize_method Finalize and Validate Method retention_issue->finalize_method No adjust_strength->initial_run

Caption: A stepwise workflow for optimizing the mobile phase in entecavir analysis.

Troubleshooting Logic for Common HPLC Issues

G HPLC Troubleshooting Flowchart start Problem Observed in Chromatogram pressure_issue High or Fluctuating Pressure? start->pressure_issue check_blockage Check for Blockages (frit, guard column) pressure_issue->check_blockage Yes peak_shape_issue Poor Peak Shape? pressure_issue->peak_shape_issue No check_mobile_phase Ensure Mobile Phase is Filtered & Degassed check_blockage->check_mobile_phase solution Problem Resolved check_mobile_phase->solution adjust_ph_buffer Optimize Mobile Phase pH/Buffer peak_shape_issue->adjust_ph_buffer Yes retention_time_shift Retention Time Drift? peak_shape_issue->retention_time_shift No check_column_health Evaluate Column Condition adjust_ph_buffer->check_column_health check_column_health->solution check_mobile_phase_prep Verify Mobile Phase Preparation retention_time_shift->check_mobile_phase_prep Yes resolution_loss Loss of Resolution? retention_time_shift->resolution_loss No check_temp_control Ensure Stable Column Temperature check_mobile_phase_prep->check_temp_control check_temp_control->solution optimize_mobile_phase_ratio Adjust Organic/Aqueous Ratio resolution_loss->optimize_mobile_phase_ratio Yes resolution_loss->solution No consider_new_column Consider a Different Column optimize_mobile_phase_ratio->consider_new_column consider_new_column->solution

Caption: A logical flowchart for troubleshooting common HPLC problems.

References

Troubleshooting

Technical Support Center: Entecavir Analysis by ESI-MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppressio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression during the analysis of entecavir using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating ion suppression in your ESI-MS analysis of entecavir.

Initial Assessment of Ion Suppression

Question: How can I determine if ion suppression is affecting my entecavir analysis?

Answer:

A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the signal intensity of entecavir in a sample matrix where the analyte has been added after extraction to the signal intensity of entecavir in a clean solvent at the same concentration. A significant decrease in signal in the matrix sample indicates the presence of ion suppression.[1][2]

Experimental Protocol: Post-Extraction Addition

  • Prepare a standard solution of entecavir in a clean solvent (e.g., mobile phase).

  • Prepare a blank matrix sample (e.g., plasma, urine) by performing the complete extraction procedure without the addition of entecavir.

  • Spike the blank extracted matrix with the entecavir standard solution to achieve the desired final concentration.

  • Analyze both the standard solution and the spiked matrix sample by LC-ESI-MS.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Workflow for Ion Suppression

If ion suppression is confirmed, follow this workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Verification Verification Start Ion Suppression Detected Check_Chromatography Review Chromatogram: Co-elution of Entecavir with Matrix Components? Start->Check_Chromatography Evaluate_Sample_Prep Assess Sample Preparation: Is it effectively removing interferences? Check_Chromatography->Evaluate_Sample_Prep Optimize_Chroma Optimize Chromatographic Separation Evaluate_Sample_Prep->Optimize_Chroma Co-elution observed Improve_Sample_Prep Enhance Sample Preparation Evaluate_Sample_Prep->Improve_Sample_Prep Inefficient cleanup Adjust_MS Modify MS Parameters Evaluate_Sample_Prep->Adjust_MS Use_IS Utilize Stable Isotope-Labeled Internal Standard Evaluate_Sample_Prep->Use_IS Re-evaluate Re-evaluate Ion Suppression Optimize_Chroma->Re-evaluate Improve_Sample_Prep->Re-evaluate Adjust_MS->Re-evaluate Use_IS->Re-evaluate End Problem Resolved Re-evaluate->End

Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

1. What are the common causes of ion suppression for entecavir in biological matrices?

Ion suppression in ESI-MS is primarily caused by co-eluting endogenous or exogenous components from the sample matrix that compete with the analyte of interest (entecavir) for ionization.[3][4] For biological matrices like plasma, common culprits include:

  • Phospholipids: These are abundant in plasma and are known to cause significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ESI process.[5]

  • Other Drugs and Metabolites: Co-administered drugs or their metabolites can co-elute and compete for ionization.

2. How can I improve my sample preparation to reduce matrix effects for entecavir?

Effective sample preparation is crucial for removing interfering matrix components.[4][6] Here are some recommended techniques for entecavir:

  • Protein Precipitation (PPT): This is a simple and fast method, often used with acetonitrile.[7] While effective at removing proteins, it may not sufficiently remove phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning entecavir into an organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression.[8][9][10] Mixed-mode polymeric sorbents have been shown to be suitable for entecavir extraction from plasma.[9]

Experimental Protocol: Solid-Phase Extraction (SPE) for Entecavir in Plasma

This protocol is adapted from methodologies that have demonstrated effective cleanup for entecavir analysis.[8][9]

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 1 mL of acetonitrile to precipitate proteins.[9] Vortex and centrifuge.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids, respectively.

  • Elution: Elute entecavir with 1 mL of 5% ammonium hydroxide in a mixture of acetonitrile and water (95:5 v/v).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Quantitative Data on Sample Preparation Techniques

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)>85%Variable, potential for significant suppression[7]
Solid-Phase Extraction (MCX)80-98%Low and reproducible[9]

3. What chromatographic adjustments can help minimize ion suppression?

Optimizing the chromatographic separation is a key strategy to move entecavir away from co-eluting matrix components.[4]

  • Gradient Elution: Employ a gradient elution profile that effectively separates entecavir from the early-eluting, highly polar matrix components and the late-eluting phospholipids.

  • Column Chemistry: Utilize a column that provides good retention and peak shape for entecavir. C18 columns are commonly used.[11][12][13] Hydrophilic Interaction Chromatography (HILIC) can also be an alternative for polar compounds like entecavir.[9]

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce the magnitude of ion suppression by improving the desolvation process in the ESI source.[1]

Logical Relationship of Mitigation Strategies

Mitigation_Strategies Ion_Suppression Ion Suppression (Reduced Entecavir Signal) Sample_Prep Improved Sample Preparation (e.g., SPE) Ion_Suppression->Sample_Prep Reduces interfering matrix components Chroma_Sep Optimized Chromatography (e.g., Gradient Elution) Ion_Suppression->Chroma_Sep Separates entecavir from interfering components IS_Use Use of Stable Isotope-Labeled Internal Standard Ion_Suppression->IS_Use Compensates for signal variability Result Accurate and Reproducible Entecavir Quantification Sample_Prep->Result Chroma_Sep->Result IS_Use->Result

Relationship between mitigation strategies and outcome.

4. Can changing the ESI-MS parameters help?

While less impactful than sample preparation and chromatography, optimizing MS parameters can offer some benefit:

  • Ion Source Parameters: Adjusting the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature can sometimes improve the ionization efficiency of entecavir relative to interfering compounds.

  • Ionization Polarity: Entecavir is typically analyzed in positive ion mode.[8][11] Ensure this is the selected polarity.

5. How does a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression.[4] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

References

Optimization

Technical Support Center: Entecavir Quantification Assays

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the quantification of entecavir in biological matrices. Frequently Ask...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the quantification of entecavir in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying entecavir?

A1: The most prevalent methods for entecavir quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and specificity, allowing for the detection of low concentrations in biological samples like plasma.[2][5][6]

Q2: What are the primary sources of variability in entecavir quantification assays?

A2: Variability in quantitative results can stem from multiple stages of the analytical process. Key sources include the sample preparation method (e.g., protein precipitation, solid-phase extraction), matrix effects from endogenous plasma components, instrument performance, and the stability of entecavir during sample handling and storage.[2][7] The choice of internal standard and chromatographic conditions also plays a crucial role in ensuring reproducibility.[1][6]

Q3: What is a typical Lower Limit of Quantification (LLOQ) for entecavir in human plasma?

A3: The LLOQ for entecavir is highly method-dependent. HPLC-UV methods can achieve LLOQs around 0.5 µg/mL.[8][9] However, more sensitive LC-MS/MS methods are capable of reaching much lower levels, with reported LLOQs in the range of 10-50 pg/mL, which is necessary for pharmacokinetic studies.[2][6]

Q4: How can matrix effects impact the assay and how can they be minimized?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, can cause significant variability, leading to ion suppression or enhancement.[5] This can compromise the accuracy and precision of the assay. To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation.[6][10]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to separate entecavir from matrix components is crucial.[11]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

Q5: Are there known issues with entecavir stability that I should be aware of?

A5: Entecavir is generally stable, but its stability should be evaluated under various conditions as per validation guidelines.[6] Forced degradation studies have shown that entecavir can degrade under basic and oxidative conditions.[4][9] It is crucial to perform freeze-thaw, bench-top, and long-term stability studies in the relevant biological matrix to ensure that sample handling and storage do not compromise the integrity of the results.[6]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for entecavir shows significant peak tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in liquid chromatography and can lead to inaccurate integration and reduced sensitivity. Here are the primary causes and solutions:

  • Secondary Interactions: Unwanted interactions between entecavir (a polar compound) and the stationary phase can cause tailing.

    • Solution: Adjust the mobile phase pH. Entecavir has a pKa around 7.9; modifying the pH can change its ionization state and reduce secondary interactions. Adding ion-pairing agents like triethylamine to the mobile phase can also improve peak symmetry.[4]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase (especially at high pH) can lead to poor peak shape.[12]

    • Solution: Use a guard column and ensure proper sample cleanup.[12] Regularly flush the column according to the manufacturer's instructions. If the column is old or has been used with harsh mobile phases, it may need to be replaced.[12]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[12]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.

Troubleshooting Poor Chromatographic Peak Shape.
Issue 2: Low Assay Sensitivity

Q: I am unable to achieve the desired LLOQ for my pharmacokinetic study. How can I improve the sensitivity of my entecavir assay?

A: Achieving low detection limits is critical for bioequivalence and pharmacokinetic studies.[6] Consider the following approaches:

  • Switch to a More Sensitive Detector: If you are using HPLC-UV, transitioning to an LC-MS/MS system will provide a significant increase in sensitivity and selectivity.[5]

  • Optimize Mass Spectrometry Parameters: For LC-MS/MS, ensure that the MS parameters are fully optimized. This includes selecting the most abundant and stable precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, and optimizing cone voltage and collision energy.[2]

  • Improve Sample Preparation:

    • Concentration: Use a sample preparation method that concentrates the analyte, such as Solid Phase Extraction (SPE), followed by elution in a small volume of solvent.

    • Reduce Matrix Effects: As discussed in the FAQs, matrix effects can suppress the analyte signal. A more rigorous cleanup method can improve signal intensity.[2]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be cautious as this can also lead to peak broadening and potential column overload. This must be balanced with the chromatographic performance.

Issue 3: High Variability and Poor Reproducibility

Q: My quality control (QC) sample results show high coefficient of variation (%CV) between runs. What are the common causes of this imprecision?

A: Poor precision can invalidate an entire analytical run. The source of variability needs to be systematically investigated:

  • Inconsistent Sample Preparation: This is a very common source of variability.

    • Solution: Ensure that all steps, including pipetting, vortexing, and evaporation, are performed consistently for all samples (standards, QCs, and unknowns).[7] Automation can significantly reduce this type of variability.

  • Internal Standard (IS) Issues:

    • Solution: Check the stability and purity of the IS stock solution. Ensure the IS is added accurately and consistently to every sample at the beginning of the extraction process. The %CV of the IS peak area across the run should be monitored; high variability suggests a problem with its addition or with instrument performance.

  • Instrument Instability: Fluctuations in the LC pumps, autosampler, or mass spectrometer can cause drift and variability.

    • Solution: Perform system suitability tests before each run by injecting a standard solution multiple times. The retention times and peak areas should be highly consistent (%CV < 2-3%).[5] If they are not, the instrument requires maintenance.

Data & Protocols

Data Presentation

Table 1: Comparison of LC-MS/MS Methodologies for Entecavir Quantification in Human Plasma

ParameterMethod 1[2]Method 2[6]Method 3[11]
Chromatography UHPLCHPLCUPLC
Column Kinetex Phenyl-HexylXBridge-C18Acquity UPLC HSS T3
Mobile Phase A: 5mM Ammonium Formate + 0.01% Formic Acid in WaterB: 5mM Ammonium Formate + 0.01% Formic Acid in Methanol10mM Ammonium Hydrogen Carbonate (pH 10.5) : Methanol (85:15 v/v)A: Water + 0.05% Formic AcidB: Acetonitrile + 0.05% Formic Acid
Sample Prep Protein PrecipitationSolid Phase ExtractionProtein Precipitation
LLOQ 10 pg/mL (in injection solution)50 pg/mLNot specified, but suitable for patient monitoring
Linear Range 10 - 10,000 pg/mL50 - 20,000 pg/mLNot specified
Internal Standard Not specifiedLamivudine5'amino-5'deoxy-thymidine

Table 2: Summary of Validation Parameters from Published Methods

ParameterHPLC-UV Method[1]LC-MS/MS Method[2]LC-MS/MS Method[6]
Accuracy (%) 97 - 99%Within ±20%Not specified (within acceptable range)
Precision (CV %) < 3%< 15%1.2 - 4.2%
Recovery (%) 82.0 - 89.95%~80% (but with matrix effect)Not specified
Linearity (r²) > 0.996> 0.999> 0.998
Experimental Protocols

Protocol: Entecavir Quantification in Human Plasma using LC-MS/MS with Protein Precipitation

This protocol is a generalized example based on common methodologies.[2][11] Researchers must validate the method in their own laboratory.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL primary stock solution of entecavir in methanol.

  • Prepare serial dilutions from the stock solution to create calibration standards and quality control (QC) samples.

  • Prepare an internal standard (IS) stock solution (e.g., Lamivudine) and a working solution at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.

G cluster_prep Solution Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Stock Prepare Stock Solutions (Entecavir & IS) Working Prepare Working Solutions (Calibration Standards & QCs) Stock->Working Plasma 1. Aliquot Plasma Sample Add_IS 2. Add Internal Standard Plasma->Add_IS Precipitate 3. Add Acetonitrile/Methanol (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify using Calibration Curve Inject->Quantify

General Workflow for Entecavir Quantification.

References

Troubleshooting

enhancing recovery of entecavir during sample extraction

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for enhancing the recovery of entecavir during sample extraction. It includes frequently aske...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for enhancing the recovery of entecavir during sample extraction. It includes frequently asked questions, detailed troubleshooting guides, comparative data, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting entecavir from biological matrices?

A1: The primary methods for extracting entecavir from biological matrices such as human plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] SPE is often favored for its ability to produce cleaner extracts by effectively removing matrix interferences.[2] LLE is also widely used, while simple protein precipitation is noted for being a faster, higher-throughput option, especially as LC-MS/MS technology becomes more sensitive.[1][3]

Q2: How does the "matrix effect" impact entecavir recovery and quantification?

A2: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5] These endogenous components, like phospholipids, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[5][6] For entecavir, significant matrix effects have been observed, which can be mitigated by using an appropriate internal standard and choosing a selective extraction method like SPE to remove interfering substances.[2][4]

Q3: Which extraction method generally provides the highest recovery for entecavir?

A3: Solid-Phase Extraction (SPE) is frequently reported to provide high and consistent recovery for entecavir, often around 80% or higher.[2] Specialized techniques like Molecularly Imprinted Solid-Phase Extraction (MISPE) have demonstrated recoveries exceeding 90%, showing excellent selectivity compared to standard SPE cartridges like Oasis HLB.[7] While simpler methods like protein precipitation are faster, they may result in more significant matrix effects.[2] The choice depends on the specific requirements for sensitivity, selectivity, and throughput of the assay.[1]

Troubleshooting Guide: Low or Inconsistent Entecavir Recovery

This guide addresses the common issue of poor entecavir recovery during sample extraction.

Problem Potential Cause Recommended Solution
Low Recovery during SPE 1. Inappropriate Sorbent Choice: Entecavir is a polar compound. Using a sorbent that is too nonpolar (like C18) may result in poor retention.Select a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent, which is well-suited for polar compounds.[2] Cation-exchange SPE can also be effective for compounds with basic functional groups.[2]
2. Suboptimal pH: The pH of the sample and solvents can affect the ionization state of entecavir, influencing its retention on the sorbent and its elution.Optimize the pH of the sample loading solution to ensure entecavir is retained effectively. Adjust the pH of the elution solvent to facilitate complete release from the sorbent.[8]
3. Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.Increase the strength or volume of the elution solvent. Consider adding a "soak time," where the elution solvent remains in the cartridge for a few minutes to improve interaction with the analyte.[8][9] A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is often effective.[10]
4. High Flow Rate: Loading the sample or eluting the analyte too quickly can prevent efficient interaction with the sorbent, leading to breakthrough or incomplete elution.[9]Reduce the flow rate during sample loading and elution steps. A typical elution flow rate is 3-5 mL/min.[8] Allowing for a "soak" step with zero flow can also maximize interaction time.[9]
Low Recovery during LLE 1. Incorrect Extraction Solvent: The polarity and pH of the extraction solvent are critical for partitioning entecavir from the aqueous sample matrix into the organic phase.Test various organic solvents with different polarities. Adjusting the pH of the aqueous sample can improve the extraction efficiency by neutralizing the charge on the entecavir molecule.
General Issues 1. Analyte Adsorption: Entecavir may adsorb to the surfaces of sample containers (e.g., plastic tubes, glass vials).Rinsing sample containers with the extraction solvent can help recover any adsorbed analyte.[8] Using low-adsorption labware can also minimize this issue.
2. Evaporation Losses: If an evaporation step is used to concentrate the eluate, analyte can be lost if the temperature is too high or the drying process is too aggressive, especially for volatile compounds.[8][11]Control the evaporation temperature carefully. Use a gentle stream of nitrogen for drying instead of high heat. Reconstitute the dried extract in a solvent that ensures complete dissolution.[11]

Quantitative Data Summary

The tables below summarize reported recovery data for entecavir using different extraction techniques and conditions.

Table 1: Comparison of Entecavir Recovery by Extraction Method

Extraction MethodSorbent/Solvent SystemMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)Oasis HLB 96-well plateHuman Plasma~80%[2]
Molecularly Imprinted SPE (MISPE)Custom synthesized polymerHuman Plasma>90%[7]
Microelution SPE (MEPS)Porous Graphitic CarbonPlasma80-98%[10]
Protein Precipitation (PPT)AcetonitrileHuman PlasmaNot specified, but noted for higher matrix effects[1][3]

Table 2: Effect of SPE Sorbent on Entecavir Analysis

SPE Sorbent TypeKey CharacteristicsSuitability for EntecavirReference
Oasis HLB (Hydrophilic-Lipophilic Balanced) Polymer-based, excellent for polar compounds.High selectivity and good recovery (~80%).[2]
Cation Exchange Convenient for compounds with basic functional groups.Suitable for entecavir.[2]
Molecularly Imprinted Polymer (MIP) Custom-synthesized for high specificity to the target molecule.Excellent selectivity and highest reported recovery (>90%).[7]

Detailed Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of Entecavir from Human Plasma

This protocol is based on a validated method using a hydrophilic-lipophilic balanced (HLB) sorbent, which demonstrates high recovery and is effective at minimizing matrix effects.[2]

1. Materials:

  • SPE Cartridge: Oasis HLB 96-well plate or individual cartridges.

  • Reagents: Methanol, Water (HPLC-grade), Formic Acid.

  • Internal Standard (IS): Lobucavir or another suitable structural analog.[2]

  • Equipment: SPE manifold, centrifuge, evaporator, LC-MS/MS system.

2. Sample Pre-treatment:

  • Thaw human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Spike the plasma samples with the internal standard solution.

  • Centrifuge the samples to pellet any particulates.

3. SPE Procedure:

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the sorbent by passing 1 mL of water through the cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge. A key to high enrichment is to load a larger volume (e.g., 1 mL) in sequential steps if necessary.[2]

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Pass 1 mL of an optimized solvent to remove less polar interferences without eluting the analyte.

  • Drying: Dry the sorbent bed thoroughly under nitrogen or vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute entecavir and the IS from the cartridge using an appropriate volume (e.g., 1 mL) of an optimized elution solvent (e.g., methanol or acetonitrile, potentially with a pH modifier like formic acid).

4. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a specific volume of the mobile phase used for LC-MS/MS analysis.

  • A final filtration step before injection can improve method robustness.[2]

  • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in entecavir extraction.

Caption: Standard workflow for Solid-Phase Extraction (SPE) of entecavir.

troubleshooting_tree problem Problem: Low Entecavir Recovery cause1 Check SPE Sorbent problem->cause1 cause2 Check Solvents (pH/Strength) problem->cause2 cause3 Check Flow Rate problem->cause3 cause4 Check Evaporation Step problem->cause4 solution1 Use HLB or Cation-Exchange Sorbent cause1->solution1 solution2 Optimize pH & Elution Solvent Strength cause2->solution2 solution3 Reduce Flow Rate Add Soak Step cause3->solution3 solution4 Lower Temperature Ensure Full Reconstitution cause4->solution4

Caption: Troubleshooting decision tree for low entecavir recovery.

References

Optimization

dealing with co-eluting interferences in entecavir analysis

Welcome to the technical support center for Entecavir analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reso...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Entecavir analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantitative analysis of Entecavir, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential sources of co-eluting interferences in Entecavir analysis?

A1: Co-eluting interferences in Entecavir analysis can originate from several sources:

  • Diastereomeric Impurities: The synthesis of Entecavir can result in diastereomeric impurities which are structurally very similar to the active pharmaceutical ingredient (API) and may have close retention times.[1]

  • Degradation Products: Entecavir can degrade under stress conditions such as acidic or alkaline hydrolysis and oxidation, forming products that may co-elute with the parent drug.[2]

  • Matrix Effects: When analyzing biological samples (e.g., plasma), endogenous components of the matrix can co-elute with Entecavir and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[3][4]

  • Excipients: In the analysis of tablet formulations, excipients used in the drug product can sometimes interfere with the analysis.[5][6]

  • Concomitant Medications: Other drugs administered to the patient may have metabolites that co-elute with Entecavir.

Q2: What initial steps should I take if I suspect a co-eluting interference?

A2: If you suspect a co-eluting interference, a systematic approach is crucial.

  • Confirm the Issue: Visually inspect the chromatogram for peak asymmetry (fronting or tailing), broader than expected peaks, or shoulders on the Entecavir peak.

  • Review System Suitability: Check your system suitability parameters (e.g., resolution, tailing factor, theoretical plates) to see if they meet the method's requirements.

  • Analyze a Blank: Inject a blank sample (mobile phase or matrix without the analyte) to check for ghost peaks or contamination.[7]

  • Spike Experiments: Spike the sample with a known concentration of Entecavir standard to see if the peak shape and area response are as expected.

Q3: How can I differentiate between a co-eluting peak and poor chromatography (e.g., peak tailing)?

A3: Differentiating between co-elution and poor chromatography requires careful examination:

  • Peak Tailing: Typically caused by secondary interactions between the analyte and the stationary phase, often with silanol groups. This can be addressed by adjusting the mobile phase pH or using a different column.[8]

  • Co-eluting Peak: Often presents as a distinct shoulder on the main peak or a significant broadening that is not uniform. In mass spectrometry, monitoring multiple ion transitions can help identify a co-eluting interference if the ion ratios are inconsistent across the peak.

Troubleshooting Guides

Issue 1: Unresolved Peak Shoulder on the Entecavir Peak

This is a common indication of a co-eluting impurity or degradation product.

Troubleshooting Steps:

  • Optimize Chromatographic Selectivity:

    • Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A small change can significantly alter selectivity.

    • Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. Entecavir is a guanine analog, and its ionization state, as well as that of potential impurities, will be affected by pH, which can alter retention times.

    • Try a Different Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can change the elution order.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl or a C8 column, which will offer different selectivity.

  • Adjust the Gradient Profile (for gradient methods):

    • Make the gradient shallower around the elution time of Entecavir. This will increase the separation between closely eluting compounds.

Logical Workflow for Resolving a Peak Shoulder

G A Peak Shoulder Observed B Vary Organic:Aqueous Ratio A->B G Resolution Achieved B->G Improved H Issue Persists B->H No Improvement C Adjust Mobile Phase pH C->G Improved C->H No Improvement D Change Organic Modifier (e.g., ACN to MeOH) D->G Improved D->H No Improvement E Modify Gradient Slope E->G Improved E->H No Improvement F Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) F->G H->C H->D H->E H->F

Caption: Troubleshooting workflow for a co-eluting peak shoulder.

Issue 2: Inconsistent Results in Bioanalytical Methods (Plasma Samples)

This is often due to matrix effects where co-eluting endogenous compounds interfere with the ionization of Entecavir in the MS source.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering components.[9]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning Entecavir into a solvent that is immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences by selectively retaining and eluting the analyte.[10]

  • Modify Chromatographic Conditions:

    • Adjust the gradient to try and separate Entecavir from the region where most matrix components elute (often the beginning of the run).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus compensating for any signal suppression or enhancement.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components.[11]

Experimental Workflow for Mitigating Matrix Effects

G cluster_0 Sample Preparation cluster_1 Analysis & Evaluation A Plasma Sample B Protein Precipitation A->B C Liquid-Liquid Extraction A->C D Solid-Phase Extraction A->D E LC-MS/MS Analysis B->E C->E D->E F Evaluate Matrix Effect E->F G Acceptable F->G <15% Variation H Unacceptable F->H >15% Variation

Caption: Workflow for selecting a sample preparation method to minimize matrix effects.

Data and Methodologies

Table 1: Example HPLC-UV Method Parameters for Entecavir Analysis
ParameterConditionReference
Column Gemini C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile-water (95:5, v/v) / 0.01 M Potassium Phosphate Buffer (pH 4.0) (9:91, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 253 nm[5]
Column Temperature 30 °C[5]
Retention Time ~4.18 min[5]
Table 2: Example LC-MS/MS Method Parameters for Entecavir in Plasma
ParameterConditionReference
Column XBridge C18 (50 x 4.6 mm, 5 µm)[10]
Mobile Phase 10 mM Ammonium Hydrogen Carbonate (pH 10.5) : Methanol (85:15, v/v)[10]
Flow Rate 0.3 mL/min[10]
Ionization Mode ESI Positive[10]
MRM Transition m/z 278.1 → 152.1[10]
Internal Standard Lamivudine (m/z 230.2 → 112.0)[10]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products that might co-elute with the parent drug.[2][6]

Objective: To assess the stability of Entecavir under various stress conditions and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Entecavir in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 105°C) for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed standard solution. Look for the appearance of new peaks and a decrease in the area of the Entecavir peak. Characterize any significant degradation products using LC-MS/MS if possible.[2]

References

Troubleshooting

calibration curve issues in entecavir bioanalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the bioanalysis of entecavir.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in entecavir bioanalysis?

A1: According to regulatory guidelines from bodies like the FDA and EMA, a calibration curve should meet specific criteria for acceptance. The curve should be generated using a blank sample, a zero sample (matrix with internal standard), and at least six non-zero concentration levels.[1][2][3] The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.[1][2] At least 75% of the non-zero standards must meet these criteria for the run to be accepted.[1]

Q2: What is the recommended regression model for an entecavir calibration curve?

A2: The simplest and most common regression model is a linear fit with a 1/x or 1/x² weighting to account for heteroscedasticity (the variance of the error is not constant across the concentration range).[4] While non-linear (quadratic) regression can be used if the response is demonstrably non-linear, the reasons for the non-linearity should be investigated and understood.[4][5] Using a quadratic fit is sometimes controversial in regulated bioanalysis.[5]

Q3: What are suitable internal standards (IS) for entecavir bioanalysis?

A3: A stable isotope-labeled (SIL) version of entecavir, such as entecavir-¹³C₂¹⁵N, is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[6] This allows it to effectively compensate for variations in sample preparation, chromatography, and ionization.[7] If a SIL IS is not available, a structural analog can be used. Lobucavir and lamivudine have been successfully used as internal standards in validated entecavir methods.[8][9]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (r² < 0.99)

A common issue in LC-MS/MS bioanalysis is a non-linear calibration curve, which can compromise the accuracy of quantitative results.

Possible Causes and Solutions:

  • Improper Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or degradation of standards can lead to inaccuracies.

    • Solution: Prepare fresh calibration standards using calibrated pipettes and high-purity reference material. Verify the concentration of the stock solution.

  • Detector Saturation: At high concentrations, the MS detector response can become non-proportional to the analyte concentration, causing the curve to flatten at the upper end.[4][5]

    • Solution: Narrow the calibration range, dilute high-concentration samples, or reduce the injection volume. One can also intentionally reduce detector sensitivity by adjusting MS parameters or by monitoring a less abundant product ion for high-concentration samples.[5]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of entecavir, leading to a non-linear response.[4][10]

    • Solution: Improve sample cleanup using methods like Solid-Phase Extraction (SPE) instead of simple protein precipitation.[11] Modify chromatographic conditions to better separate entecavir from interfering matrix components.[10]

  • Inappropriate Regression Model: Forcing a linear model on an inherently non-linear response will result in a poor fit.

    • Solution: Evaluate the data using residual plots to determine if a non-linear model (e.g., quadratic) is more appropriate.[4] However, always investigate the root cause of the non-linearity first.[5]

Issue 2: Poor Sensitivity / High Lower Limit of Quantitation (LLOQ)

Achieving a low LLOQ is often critical for pharmacokinetic studies, especially with low doses of entecavir.

Possible Causes and Solutions:

  • Suboptimal MS Parameters: The mass spectrometer may not be tuned for maximum sensitivity for entecavir.

    • Solution: Optimize ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and desolvation temperature.[12] Fine-tune collision energy and other parameters for the specific MRM transition of entecavir.

  • Inefficient Sample Preparation: Significant loss of entecavir during the extraction process or insufficient removal of interfering matrix components can reduce the signal-to-noise ratio.[13][14]

    • Solution: Switch from protein precipitation to a more rigorous sample cleanup method like SPE to remove more interferences and potentially concentrate the sample.[9] Ensure the pH of the extraction solvents is optimal for entecavir's recovery.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height and, consequently, the signal-to-noise ratio.

    • Solution: Ensure the injection solvent is compatible with the mobile phase to promote good on-column focusing.[13] A high-pH mobile phase has been shown to provide excellent retention and peak shape for entecavir on a C18 column.[9]

  • Ion Suppression: Matrix components co-eluting with entecavir can significantly reduce its ionization efficiency, leading to a weaker signal.[12]

    • Solution: Adjust the chromatographic gradient to separate entecavir from the region of ion suppression. Use a post-column infusion experiment to identify these regions.[15]

Issue 3: High Variability in Internal Standard (IS) Response

The internal standard response should be consistent across all samples in an analytical run. High variability can indicate a problem with the analytical process.[16]

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Errors in pipetting the IS, inconsistent extraction recovery, or incomplete reconstitution of the dried extract can lead to variable IS concentrations in the final samples.[17]

    • Solution: Ensure pipettes are calibrated and that the IS is added to all samples at the same step. Vortex samples thoroughly at each stage, especially after reconstitution.

  • Autosampler or Injector Malfunction: Inconsistent injection volumes or air bubbles in the syringe can cause significant variability in the amount of sample introduced to the LC-MS system.[17]

    • Solution: Purge the autosampler to remove air bubbles. Check for leaks in the injection system and ensure the correct injection volume is programmed.

  • MS Ion Source Instability: A dirty or improperly configured ion source can lead to fluctuating ionization efficiency.[17]

    • Solution: Clean the ion source, including the capillary and cone. Ensure the electrospray needle is positioned correctly and that gas flows are stable.

Experimental Protocols

Protocol 1: Entecavir Analysis in Human Plasma via Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for sample cleanup.[18]

  • Sample Thawing: Thaw plasma samples and calibration standards at room temperature, then vortex to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma (sample, standard, or QC) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to each tube to precipitate proteins.[18]

  • Mixing: Vortex each tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 1-10 µL) of the supernatant directly into the LC-MS/MS system.[18][19]

Protocol 2: Entecavir Analysis in Human Plasma via Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT, which is beneficial for reducing matrix effects and improving sensitivity.[8][9]

  • Sample Thawing & Aliquoting: Follow steps 1 and 2 from the PPT protocol.

  • Internal Standard Addition: Add the internal standard to each plasma sample.

  • Sample Pre-treatment: Dilute the plasma samples with a weak acid (e.g., 4% phosphoric acid in water) to facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (or similar mixed-mode) SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elution: Elute entecavir and the internal standard from the cartridge using a stronger solvent, such as methanol or an ammoniated organic solvent.[11]

  • Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Bioanalytical Method Validation - Calibration Curve Acceptance Criteria
ParameterAcceptance LimitReference
Correlation Coefficient (r²) ≥ 0.99 is generally expected[8][18]
Number of Standards Minimum of 6 non-zero standards[1][2]
Accuracy (Back-calculation) Within ±15% of nominal value[1][2]
Accuracy at LLOQ Within ±20% of nominal value[1][2]
Passing Standards At least 75% of standards must meet accuracy criteria[1]
Table 2: Troubleshooting Guide for Calibration Curve Statistics
IssueProblematic Data ExampleAcceptable Data ExamplePotential Cause
Poor Linearity r² = 0.981r² = 0.999Detector saturation, standard prep error, matrix effects.
Inaccuracy at High End ULOQ accuracy = 75% (-25% deviation)ULOQ accuracy = 95% (-5% deviation)Detector saturation, non-linear response.
Inaccuracy at Low End LLOQ accuracy = 135% (+35% deviation)LLOQ accuracy = 110% (+10% deviation)Contamination, carryover, poor integration.
High Precision Variance RSD > 15% for mid-QCRSD < 15% for mid-QCInconsistent sample prep, instrument instability.

Visualizations

Protein_Precipitation_Workflow Workflow for Entecavir Analysis via Protein Precipitation cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A 1. Aliquot 100 µL Plasma B 2. Add Internal Standard A->B C 3. Add 300 µL Cold Acetonitrile/Methanol B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at 14,000 rpm for 10 min D->E F 6. Transfer Supernatant E->F G 7. Inject into LC-MS/MS F->G

Caption: Experimental workflow for entecavir sample preparation using protein precipitation.

SPE_Workflow Workflow for Entecavir Analysis via Solid-Phase Extraction cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_PostElution Post-Elution Processing cluster_Analysis Analysis A 1. Aliquot Plasma & Add IS B 2. Pre-treat (Dilute with Acid) A->B D 4. Load Sample B->D C 3. Condition SPE Cartridge C->D E 5. Wash Cartridge D->E F 6. Elute Entecavir E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS H->I

Caption: Experimental workflow for entecavir sample preparation using solid-phase extraction.

Troubleshooting_Calibration_Curve Troubleshooting Logic for Calibration Curve Failure Start Calibration Curve Fails (r² < 0.99 or Poor Accuracy) CheckHigh Is the curve non-linear at the high end? Start->CheckHigh CheckLow Is the curve inaccurate at the low end (LLOQ)? CheckHigh->CheckLow No Sol_High Potential Detector Saturation. - Narrow concentration range. - Dilute high standards/QCs. CheckHigh->Sol_High Yes CheckScatter Is there random scatter across the curve? CheckLow->CheckScatter No Sol_Low Potential Carryover/Contamination. - Check blank for signal. - Optimize wash methods. CheckLow->Sol_Low Yes Sol_Scatter Potential Standard Prep Error or Matrix Effects. - Prepare fresh standards. - Improve sample cleanup (SPE). CheckScatter->Sol_Scatter Yes End Re-run and Evaluate CheckScatter->End No / Unsure Sol_High->End Sol_Low->End Sol_Scatter->End

Caption: Logical workflow for diagnosing common calibration curve issues.

Entecavir_MoA Entecavir Mechanism of Action cluster_Replication HBV DNA Replication Steps Entecavir Entecavir (Prodrug) ETV_TP Entecavir Triphosphate (Active Form) Entecavir->ETV_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->HBV_Polymerase Competes with natural dGTP Inhibition Inhibition of all 3 steps ETV_TP->Inhibition Priming 1. Priming ReverseTranscription 2. Reverse Transcription (Negative Strand Synthesis) DNAsynthesis 3. DNA Synthesis (Positive Strand Synthesis) ChainTermination Incorporation into Viral DNA & Chain Termination HBV_Polymerase->ChainTermination Inhibition->Priming Inhibition->ReverseTranscription Inhibition->DNAsynthesis NoReplication HBV Replication Blocked ChainTermination->NoReplication

Caption: Entecavir inhibits HBV replication by blocking the viral polymerase enzyme.[20][21][22]

References

Optimization

ensuring long-term stability of entecavir stock solutions

This technical support center provides guidance on ensuring the long-term stability of entecavir stock solutions for research and development purposes. Below you will find frequently asked questions and a troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of entecavir stock solutions for research and development purposes. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is the best solvent for preparing entecavir stock solutions?

For long-term storage, entecavir stock solutions should be prepared in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended due to entecavir's high solubility in these solvents.[1][2] Entecavir is also soluble in ethanol, but at a much lower concentration.[1][2] It is sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for storage longer than one day.[1][2]

2. What are the recommended storage conditions and expected stability for entecavir?

The stability of entecavir depends on whether it is in solid form or in a stock solution.

  • Solid Form: As a crystalline solid, entecavir is stable for at least two to four years when stored at -20°C.[1][2]

  • Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

Storage TemperatureSolventRecommended Duration
-80°CDMSOUp to 2 years[3]
-20°CDMSOUp to 1 year[3]

Note: Some suppliers suggest shorter storage periods of 1-6 months at -20°C or -80°C in solvent.[4][5] Always refer to the manufacturer's specific recommendations.

3. Is entecavir sensitive to light or temperature?

Forced degradation studies indicate that entecavir is relatively stable under thermal and photolytic stress conditions.[6][7][8] However, it is good laboratory practice to store stock solutions in light-protected containers, especially for long-term storage.[9][10]

4. How should I prepare aqueous working solutions from my DMSO stock?

To prepare an aqueous working solution, you can dilute the DMSO stock solution with your aqueous buffer of choice. For maximum solubility, some protocols suggest first dissolving entecavir in DMF and then diluting with the aqueous buffer.[1][2] Be aware that entecavir is only sparingly soluble in aqueous buffers, so it's crucial to ensure the final concentration of the organic solvent (like DMSO) is compatible with your experimental system and does not cause precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed after diluting stock solution in aqueous buffer. The concentration of entecavir in the final aqueous solution exceeds its solubility limit.- Increase the proportion of the organic solvent in the final solution if your experiment allows. - Decrease the final concentration of entecavir. - Prepare a fresh dilution from the stock solution immediately before use.
Stock solution appears discolored or has visible particulates. This may indicate degradation or contamination of the solution.- Do not use the solution. - Discard the solution and prepare a fresh stock from solid entecavir. - Ensure proper storage conditions, including protection from light and prevention of repeated freeze-thaw cycles.
Loss of compound activity in the experiment. The stock solution may have degraded due to improper storage or handling. Entecavir is known to degrade under oxidative and acid/base hydrolysis conditions.[6][7]- Verify the age and storage conditions of your stock solution. - Prepare a fresh stock solution from solid entecavir. - Aliquot new stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][5] - Consider performing a stability check using an analytical method like HPLC.

Data Presentation

Table 1: Solubility of Entecavir in Various Solvents

SolventSolubility (approx.)Reference
DMSO12 mg/mL[1][2], 55 mg/mL[4][1][2][4]
Dimethylformamide (DMF)14 mg/mL[1][2]
Ethanol0.1 mg/mL[1][2]
1:1 solution of DMF:PBS (pH 7.2)0.5 mg/mL[1][2]
WaterSparingly soluble[1][2], Insoluble[4][1][2][4]

Table 2: Recommended Long-Term Storage Conditions

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 2 years[1][2]
Stock Solution in DMSO-80°CUp to 2 years[3]
Stock Solution in DMSO-20°CUp to 1 year[3]
Aqueous SolutionNot RecommendedNot stable for > 1 day[1][2]

Visualizations

Entecavir_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use start Weigh Entecavir (Solid Powder) dissolve Dissolve in appropriate volume of DMSO or DMF start->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles vortex->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw a single aliquot for use store->thaw dilute Dilute with aqueous buffer to final working concentration (use immediately) thaw->dilute

Caption: Workflow for preparing and storing entecavir stock solutions.

Troubleshooting_Tree issue Issue with Entecavir Experiment? precipitate Precipitation in working solution? issue->precipitate Yes no_issue Proceed with experiment issue->no_issue No loss_activity Unexpected loss of activity? precipitate->loss_activity No solubility_limit Solubility limit exceeded. Lower final concentration or increase organic solvent. precipitate->solubility_limit Yes discoloration Stock solution discolored? loss_activity->discoloration No degradation Potential degradation. Check storage conditions. Prepare fresh stock. loss_activity->degradation Yes contamination Contamination or severe degradation. Discard and prepare fresh stock. discoloration->contamination Yes discoloration->no_issue No

Caption: Troubleshooting decision tree for entecavir solution issues.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Entecavir

This protocol provides a general method for assessing the stability of entecavir in stock solutions. It is based on methodologies described in the literature and should be validated in your laboratory.[8][11][12]

1. Objective: To quantify the concentration of entecavir and detect potential degradation products in a stock solution over time.

2. Materials:

  • Entecavir reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or PDA detector

  • Entecavir stock solution for testing

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and a potassium phosphate buffer (e.g., 0.01 M, pH adjusted to 3.4-4.0 with orthophosphoric acid) in a ratio of approximately 40:60 (v/v).[8] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or 257 nm[8][12]

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the entecavir reference standard in the mobile phase or a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration points (e.g., 5-25 µg/mL).[12]

  • Sample Preparation:

    • At each time point of your stability study (e.g., T=0, 1 week, 1 month), take an aliquot of your stored entecavir stock solution.

    • Dilute the aliquot with the mobile phase to a final concentration within the range of your calibration curve.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms. The retention time for entecavir should be consistent.[11]

  • Data Interpretation:

    • Generate a calibration curve by plotting the peak area of the entecavir standard against its concentration.

    • Determine the concentration of entecavir in your test samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of entecavir remaining at each time point compared to the initial (T=0) concentration.

    • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products. The method's specificity is demonstrated if these degradation peaks are well-resolved from the main entecavir peak.[11]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for Entecavir Analysis in Accordance with ICH Guidelines

This guide provides a comprehensive overview of the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of entecavir in biological matrices, adhering to the Interna...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of entecavir in biological matrices, adhering to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] Entecavir is a potent antiviral drug primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[3][4] Accurate and reliable quantification of entecavir in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3]

This document is intended for researchers, scientists, and drug development professionals, offering a comparative summary of various LC-MS/MS methods and detailed experimental protocols for method validation.

Comparative Analysis of Entecavir LC-MS/MS Methods

Several LC-MS/MS methods have been developed and validated for the determination of entecavir in human plasma. The following tables summarize the key performance characteristics of these methods, providing a comparative perspective on their sample preparation techniques, chromatographic conditions, and validation parameters.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)Protein Precipitation
Chromatography Column Kinetex 2.6u Phenyl-Hexyl 100A (150 x 2.10 mm)[3]XBridge-C18 (50 x 4.6 mm, 5 µm)[5][6]Acquity UPLC HSS T3 (150 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A: 5mM Ammonium Formate + 0.01% formic acid in WaterB: 5mM Ammonium Formate + 0.01% formic acid in Methanol[3]10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v)[5][6]A: Water + 0.05% formic acidB: Acetonitrile + 0.05% formic acid[4]
Flow Rate 0.3 mL/min[3]0.3 mL/min[5][6]Not Specified
Internal Standard (IS) Not SpecifiedLamivudine[5][6]5'amino-5'deoxy-thymidine[4]

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1Method 2Method 3
Linearity Range 10 - 10,000 pg/mL[3]50.0 - 20,000.0 pg/mL[5]Not Specified
Correlation Coefficient (r²) > 0.999[3]≥ 0.9983[5]Not Specified
Lower Limit of Quantification (LLOQ) 40 pg/mL in plasma[3]50.0 pg/mL[5]Not Specified
Intra-day Precision (%RSD) < 15%[3]1.2 - 4.2%[5]FDA guideline compliant[4]
Inter-day Precision (%RSD) Not SpecifiedNot SpecifiedFDA guideline compliant[4]
Accuracy ± 20%[3]Not SpecifiedFDA guideline compliant[4]
Recovery Within ±20%[3]Not SpecifiedStable between samples[4]
Matrix Effect Average of 167.2% (ion amplification)[3]Not SpecifiedStable between samples[4]

Experimental Workflow and Protocols

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][2] The following sections detail a typical experimental workflow and protocols for the validation of an LC-MS/MS method for entecavir, based on the ICH M10 guideline.[1][2][7]

The general workflow for the analysis of entecavir in a biological matrix using LC-MS/MS is depicted in the following diagram.

Entecavir_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Analysis SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Entecavir and Internal Standard SampleCollection->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection PeakIntegration Peak Integration and Quantification Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation Report Data Reporting ConcentrationCalculation->Report

A typical experimental workflow for entecavir analysis by LC-MS/MS.

The following are detailed protocols for key validation experiments as per ICH guidelines.

1. Linearity

  • Objective: To demonstrate the relationship between the instrumental response and the known concentrations of the analyte.

  • Procedure:

    • Prepare a series of at least six to eight calibration standards by spiking blank biological matrix with known concentrations of entecavir. The range should cover the expected concentrations in study samples, including the LLOQ and the upper limit of quantification (ULOQ).

    • Extract the calibration standards along with a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only).

    • Analyze the extracted samples using the LC-MS/MS method.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

2. Accuracy and Precision

  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day accuracy and precision, analyze the QC samples on at least three different days.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or %RSD) for each QC level. Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal values for QC samples (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

3. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Procedure:

    • Analyze blank samples of the biological matrix from at least six different sources to investigate for interfering peaks at the retention times of entecavir and the IS.

    • Analyze LLOQ samples spiked into each of the six different matrix sources.

  • Acceptance Criteria: The response of any interfering peaks in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. For the IS, the response should be ≤ 5%.

4. Matrix Effect

  • Objective: To evaluate the suppression or enhancement of ionization of the analyte and IS by the presence of matrix components.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Neat solutions of entecavir and IS in the mobile phase.

      • Set B: Blank matrix extracts spiked with entecavir and IS at the same concentrations as Set A.

      • Set C: Spiked matrix samples extracted according to the procedure.

    • Calculate the matrix factor by comparing the peak areas of Set B to Set A.

    • The IS-normalized matrix factor is calculated to assess the variability of the matrix effect between different lots of the biological matrix.

  • Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

5. Recovery

  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure:

    • Compare the peak area of the analyte from the extracted QC samples (Set C from the matrix effect experiment) to the peak area of the analyte in the post-extraction spiked samples (Set B).

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized during method development.

6. Stability

  • Objective: To evaluate the stability of entecavir in the biological matrix under different storage and handling conditions.

  • Procedure:

    • Analyze QC samples (low and high concentrations) after subjecting them to various conditions, including:

      • Freeze-Thaw Stability: At least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

      • Long-Term Stability: Under the intended storage conditions (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.

      • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

  • Acceptance Criteria: The mean concentrations of the stability samples should be within ±15% of the nominal concentrations.

This guide provides a framework for the validation of an LC-MS/MS method for entecavir, emphasizing the importance of adhering to ICH guidelines to ensure the generation of high-quality, reliable data for regulatory submissions. The comparative data and detailed protocols serve as a valuable resource for laboratories involved in the bioanalysis of entecavir.

References

Validation

A Comparative Guide to Entecavir Quantification: Accuracy and Precision with Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of Entecavir, a potent antiviral drug used in the treatment of H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Entecavir, a potent antiviral drug used in the treatment of Hepatitis B. We delve into the critical aspects of accuracy and precision, with a particular focus on the advantages of employing a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis compared to other methodologies. The information presented is supported by experimental data from various studies to aid in the selection of the most robust and reliable quantification method.

Introduction to Entecavir Quantification

Accurate and precise quantification of Entecavir in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of analytical method and, critically, the internal standard can significantly impact the reliability of the results. While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are available, LC-MS/MS has become the gold standard due to its superior sensitivity and selectivity. Within LC-MS/MS, the use of a stable isotope-labeled internal standard is widely considered the optimal approach for minimizing analytical variability.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard (SIL-IS) is a synthetic version of the analyte (in this case, Entecavir) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H). This subtle modification makes the SIL-IS chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its different mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[1]

Comparative Analysis of Quantification Methods

This section compares the performance of Entecavir quantification methods, highlighting the key differences between using a stable isotope-labeled internal standard, a structural analog internal standard, and a method without an internal standard.

Methodology Overview

The general workflow for quantifying Entecavir in a biological matrix, such as human plasma, using LC-MS/MS with a labeled internal standard is depicted below.

Entecavir Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Spike with Entecavir-¹³C₂,¹⁵N (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer injection Inject into UPLC System supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization ms_detection Tandem Mass Spectrometry (MRM Mode) ionization->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantify against Calibration Curve ratio_calculation->quantification

References

Comparative

Comparative Guide to Linearity and Range Assessment for Entecavir Analytical Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of validated analytical methods for the quantification of entecavir, with a specific focus on the critical perfor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated analytical methods for the quantification of entecavir, with a specific focus on the critical performance characteristics of linearity and range. The data presented is compiled from various studies and is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, whether for quality control, pharmacokinetic studies, or other research applications.

Data Summary of Analytical Methods

The following table summarizes the linearity and range data for different analytical methods used for entecavir quantification. This allows for a direct comparison of the performance of various techniques.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
RP-HPLC-UV5 - 25 µg/mLNot explicitly stated, but described as "good linearity"Not ReportedNot ReportedBulk and Tablet Formulation[1][2]
RP-HPLC-UV30 - 70 µg/mL0.9920.05 µg/mL0.15 µg/mLBulk Drug (API)[3]
RP-HPLC-UV0.5 - 200 µg/mL0.99980.39 µg/mL0.5 µg/mLTablet Dosage Form[4][5]
RP-HPLC-UV20 - 100 µg/mL0.9991Not ReportedNot ReportedBulk and Pharmaceutical Dosage Forms[6]
HPLC0.039 - 100 µg/mLNot explicitly statedNot Reported0.0097 µg/mL (as sensitivity)Pure, Tablet Dosage Form and Spiked Plasma[7]
LC-MS/MS10 - 10,000 pg/mL> 0.999Not Reported40 pg/mL (in plasma)Human Plasma[8]
LC-ESI-MS/MS50.0 - 20,000.0 pg/mL≥ 0.9983Not ReportedNot ReportedHuman Plasma[9]
LC-MS/MSLOQ to 200% of 500 µg/mL> 0.999Not ReportedNot ReportedDrug Substances and Drug Products[10][11]
Micelle-Enhanced Fluoroprobes2.0 - 40.0 µMNot ReportedNot ReportedNot ReportedSpiked Human Plasma[12]
Tb-DNA Fluoroprobes25.0 - 300.0 nMNot ReportedNot ReportedNot ReportedSpiked Human Plasma[12]
Spectrophotometric2.5 - 40 µg/mL0.999Not ReportedNot ReportedPure and Tablet Dosage Form[13]

Experimental Protocols

The following sections detail the general methodologies employed for linearity and range assessment in the cited studies. These protocols are based on established guidelines such as those from the International Council for Harmonisation (ICH).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This is a widely used method for the quantification of entecavir in bulk drug and pharmaceutical formulations.

  • Standard Stock Solution Preparation: A primary stock solution of entecavir is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, typically the mobile phase or a component of it (e.g., methanol).[1][3]

  • Preparation of Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve a range of concentrations.[1][3][6] The number of concentration levels is typically five or more to adequately define the linear relationship.[1]

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.[1][2]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water or phosphate buffer) is typical.[1][2][3]

    • Flow Rate: A constant flow rate, often around 1.0 mL/min, is maintained.[1][2][3]

    • Detection: The absorbance is monitored at a specific wavelength, frequently around 254 nm or 257 nm.[1][2][3]

  • Data Analysis: Each calibration standard is injected into the HPLC system in replicate (commonly in triplicate). The peak area response is plotted against the corresponding concentration. A linear regression analysis is performed to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value close to 1.0 indicates a strong linear relationship.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for the determination of entecavir in biological matrices like human plasma.

  • Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is necessary. This often involves protein precipitation using organic solvents like acetonitrile and methanol, followed by centrifugation and filtration.[8] Solid-phase extraction (SPE) is another common technique for sample clean-up and concentration.[9]

  • Internal Standard: An internal standard (e.g., lamivudine) is added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.[9]

  • Calibration Curve: Calibration standards are prepared by spiking a known amount of entecavir into a blank biological matrix (e.g., drug-free human plasma).[8]

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A suitable LC column and mobile phase are used to separate entecavir from other components.

    • Mass Spectrometric Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both entecavir and the internal standard.[9]

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient of the calibration curve.

Workflow Diagrams

The following diagrams illustrate the typical workflows for assessing the linearity and range of an analytical method.

Linearity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Standard Stock Solution dilute Prepare Serial Dilutions (Calibration Standards) stock->dilute inject Inject Each Standard (n ≥ 3) dilute->inject acquire Acquire Chromatographic Data (Peak Area/Height) inject->acquire plot Plot Response vs. Concentration acquire->plot regress Perform Linear Regression plot->regress eval_params Evaluate Linearity Parameters (r², Slope, Intercept) regress->eval_params

Caption: Workflow for Linearity and Range Assessment.

Logical_Relationship_Linearity cluster_input Inputs cluster_process Process cluster_output Outputs conc Known Analyte Concentrations analysis Linear Regression Analysis conc->analysis resp Instrument Response (e.g., Peak Area) resp->analysis corr Correlation Coefficient (r²) analysis->corr slope Slope analysis->slope intercept Y-Intercept analysis->intercept

Caption: Logical Relationship in Linearity Analysis.

References

Validation

Detecting Entecavir in Plasma: A Comparative Guide to Analytical Methods

For researchers, scientists, and drug development professionals, the accurate quantification of entecavir in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of entecavir in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative overview of the most common analytical methods, focusing on their limit of detection (LOD) and offering insights into their experimental protocols.

The primary methods for the quantification of entecavir in human plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While LC-MS/MS is renowned for its high sensitivity and selectivity, HPLC-UV offers a more accessible and cost-effective alternative.

Performance Comparison: Limit of Detection

The limit of detection (LOD) is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the reported LOD and Lower Limit of Quantification (LLOQ) values for entecavir in plasma using different analytical techniques.

Analytical MethodLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Linear RangeReference
LC-MS/MS Not explicitly stated40 pg/mL (in plasma)10 - 10,000 pg/mL (in injection solution)[1]
UPLC-MS/MS Not explicitly stated0.1 ng/mL0.1 - 20 ng/mL[2]
LC-ESI-MS/MS Not explicitly stated50 pg/mL50 - 20,000 pg/mL[3]
HPLC-UV 9.7 ng/mL (0.0097 µg/mL)39 ng/mL (0.039 µg/mL)Not specified[4]
RP-HPLC-UV 1.25 ng/mL2.5 ng/mL2.5 - 100 ng/mL[5]
RP-HPLC-UV 50 ng/mL (0.05 µg/mL)150 ng/mL (0.15 µg/mL)30 - 70 µg/mL[6]

Note: The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. While LOD is a measure of detectability, LLOQ is a measure of quantifiability.

Experimental Protocols

The choice of analytical method dictates the experimental workflow. Below are detailed summaries of typical protocols for LC-MS/MS and HPLC-UV methods for entecavir quantification in plasma.

LC-MS/MS Method Protocol

A highly sensitive and selective method for the determination of entecavir in human plasma often involves protein precipitation followed by analysis using a triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, an internal standard (e.g., entecavir-13C215N or lamivudine) is added.[2][3]

  • Protein is precipitated by adding an organic solvent, typically methanol or acetonitrile.[1][2]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for injection into the LC-MS/MS system.[1]

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 10 mM ammonium hydrogen carbonate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[3]

  • Flow Rate: A typical flow rate is around 0.3 - 0.6 mL/min.[3]

3. Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray ionization (ESI) is the standard technique.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

  • MRM Transitions: For entecavir, the protonated molecule [M+H]+ at m/z 278.1 is typically selected as the precursor ion, and a specific product ion (e.g., m/z 152.1) is monitored.[3]

HPLC-UV Method Protocol

This method is a robust and widely available technique for quantifying entecavir, particularly at higher concentrations.

1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):

  • Protein Precipitation: Similar to the LC-MS/MS protocol, proteins are precipitated using an organic solvent.

  • Solid-Phase Extraction (SPE): For cleaner samples and potentially lower detection limits, SPE can be utilized to extract entecavir from the plasma matrix.[3]

2. Chromatographic Separation:

  • Column: A C18 column is the standard choice (e.g., C18 ODS Hypersil, 150 × 4.6 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of a buffer (e.g., 10mM phosphate buffer or 25 mM Na2HPO4) and an organic solvent (e.g., acetonitrile or methanol) is used.[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[4][5]

3. UV Detection:

  • Wavelength: Detection is typically performed at the maximum absorbance wavelength of entecavir, which is around 218 nm or 255 nm.[4][5]

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow for the quantification of entecavir in plasma.

Entecavir_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Results plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection High Sensitivity hplc_detection HPLC-UV Detection (218-255 nm) lc_separation->hplc_detection Standard Sensitivity chromatogram Generate Chromatogram ms_detection->chromatogram hplc_detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration_curve Calibration Curve Plotting peak_integration->calibration_curve concentration Calculate Entecavir Concentration calibration_curve->concentration

References

Comparative

A Researcher's Guide to Entecavir Quantification: An Inter-Method Comparison

Accurate measurement of entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

Accurate measurement of entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of three prevalent analytical methods for entecavir concentration measurement: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols and performance characteristics of each method to aid in selecting the most appropriate technique for their specific research needs.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on its performance metrics. The following table summarizes the key validation parameters for HPLC-UV, LC-MS/MS, and UPLC-MS/MS methods for entecavir quantification, based on published experimental data.

Performance ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Limit of Detection (LOD) 0.39 µg/mL[1], 1.25 ng/mL[2]Not consistently reportedNot consistently reported
Limit of Quantification (LOQ) 0.5 µg/mL[1], 2.5 ng/mL[2], 0.0097 µg/mL[3]40 pg/mL[4], 50 pg/mL[5], 0.250 ng/mL[6]1 ng/mL[7], 0.1 ng/mL[8]
Linearity Range 0.5-200 µg/mL[1], 2.5-100 ng/mL[2], 0.039-100 µg/mL[3]10-10,000 pg/mL[4], 50-20,000 pg/mL[5], 0.250-200 ng/mL[6]1-100 ng/mL[7], 0.1-20 ng/mL[8]
Intra-day Precision (%RSD) < 3%[3]1.2-4.2%[5]< 4%[7]
Inter-day Precision (%RSD) < 3%[2]< 4.5%[5]< 7% (plasma)[7]
Accuracy/Recovery 97-99%[3]Within ±20%[4]80-98%[7]

Experimental Workflow for Entecavir Quantification

The following diagram illustrates a generalized workflow for the quantification of entecavir in biological samples, applicable to all three methods with variations in the sample preparation and analysis steps.

Entecavir Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile/Methanol) SampleCollection->ProteinPrecipitation Extraction Extraction (SPE, LLE, or direct injection) ProteinPrecipitation->Extraction Chromatography Chromatographic Separation (HPLC, UPLC) Extraction->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification caption General workflow for entecavir quantification.

References

Validation

A Comparative Guide to the Robustness of Entecavir Analytical Procedures

This guide provides a detailed comparison of the robustness of various analytical procedures for the quantification of Entecavir, a potent antiviral drug used in the treatment of chronic hepatitis B. For researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the robustness of various analytical procedures for the quantification of Entecavir, a potent antiviral drug used in the treatment of chronic hepatitis B. For researchers, scientists, and drug development professionals, ensuring that an analytical method is robust is critical for its longevity and transferability. This document outlines the experimental data from several studies, presents detailed methodologies, and visualizes key processes to aid in the selection and implementation of a reliable analytical procedure for Entecavir.

Comparison of Robustness in Analytical Procedures for Entecavir

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following tables summarize the robustness testing of different analytical methods for Entecavir.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Entecavir. Several studies have validated the robustness of their respective HPLC methods.

Table 1: Comparison of Robustness Parameters for Various RP-HPLC Methods for Entecavir Analysis

ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Composition Acetonitrile:Potassium dihydrogen phosphate buffer (pH 3.4) (40:60 v/v)Acetonitrile:Water (95:5 v/v) / Potassium phosphate buffer (0.01 M, pH 4) (9:91 v/v)Methanol:Water (55:45 v/v)Acetonitrile:10 mM Phosphate buffer (80:20 v/v)
Flow Rate Variation ± 0.1 ml/minNot explicitly statedNot explicitly stated± 0.1 ml/min
Observed Effect%RSD < 2%[1]Acceptable precision demonstrated[2][3]Not explicitly stated%RSD < 2%
Column Temperature Variation ± 2°CNot explicitly statedNot explicitly statedNot explicitly stated
Observed Effect%RSD < 2%[1]Acceptable precision demonstrated[2][3]Not explicitly statedNot explicitly stated
Wavelength of Detection Variation ± 2 nmNot explicitly statedNot explicitly stated± 2 nm
Observed Effect%RSD < 2%[1]Acceptable precision demonstrated[2][3]Not explicitly stated%RSD < 2%
Mobile Phase Organic Content Variation ± 2%Not explicitly statedNot explicitly statedNot explicitly stated
Observed Effect%RSD < 2%[1]Acceptable precision demonstrated[2][3]Not explicitly statedNot explicitly stated
Column Manufacturer/Batch Not explicitly statedDifferent columns tested[3]Not explicitly statedNot explicitly stated
Observed EffectNot explicitly statedMethod remained unaffected[3]Not explicitly statedNot explicitly stated
pH of Mobile Phase Buffer Variation Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Observed EffectNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Alternative Analytical Procedures

While HPLC is predominant, other techniques have been employed for the analysis of Entecavir. Data on the robustness of these methods is less extensive but still valuable for comparison.

Table 2: Robustness of Alternative Analytical Methods for Entecavir

Analytical MethodParameter VariedObserved EffectReference
Second Derivative Spectrophotometry WavelengthMinor shifts in spectra, quantification remains accurate[4]
Mean Centering of Ratio Spectra Divisor concentrationNo significant effect on quantification[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following are representative protocols for the robustness testing of an Entecavir HPLC method.

Protocol for Robustness Testing of an RP-HPLC Method

This protocol outlines the deliberate variations of method parameters to assess the robustness of an analytical procedure for Entecavir.

1. Standard Solution Preparation:

  • Prepare a standard stock solution of Entecavir at a concentration of 1 mg/mL in a suitable diluent (e.g., mobile phase).

  • Prepare working standard solutions at a concentration of 50 µg/mL by diluting the stock solution with the mobile phase.

2. Chromatographic System:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Potassium dihydrogen phosphate buffer (pH 3.4) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or a set temperature, e.g., 25°C)

3. Robustness Parameter Variations:

  • Flow Rate: Analyze the standard solution at flow rates of 0.9 mL/min and 1.1 mL/min.

  • Mobile Phase Composition: Vary the ratio of acetonitrile to buffer by ±2% (e.g., 38:62 and 42:58 v/v).

  • Detection Wavelength: Set the detection wavelength to 255 nm and 259 nm.

  • Column Temperature: If a column oven is used, vary the temperature by ±2°C.

4. Data Analysis:

  • For each condition, inject the standard solution in triplicate.

  • Calculate the retention time, peak area, tailing factor, and theoretical plates.

  • Determine the percentage relative standard deviation (%RSD) for these parameters across the varied conditions.

  • The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria (e.g., %RSD < 2%).

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to Entecavir analysis and its mechanism of action.

Robustness_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Analytical Method Parameters identify Identify Critical Parameters for Robustness Testing start->identify define_variations Define Deliberate Variations for Each Parameter identify->define_variations prepare Prepare Standard and Sample Solutions define_variations->prepare nominal Analyze under Nominal Conditions prepare->nominal varied Analyze under Varied Conditions nominal->varied collect Collect Data (Retention Time, Peak Area, etc.) varied->collect calculate Calculate System Suitability Parameters collect->calculate evaluate Evaluate Against Acceptance Criteria (%RSD) calculate->evaluate report Report Robustness of the Method evaluate->report

Caption: Workflow for a typical robustness testing experiment.

Entecavir_Mechanism_of_Action cluster_virus Hepatitis B Virus (HBV) Replication cluster_drug Entecavir Action HBV_DNA HBV DNA pregenomic_RNA Pregenomic RNA (pgRNA) HBV_DNA->pregenomic_RNA Transcription reverse_transcription Reverse Transcription pregenomic_RNA->reverse_transcription HBV Polymerase DNA_synthesis HBV DNA Synthesis reverse_transcription->DNA_synthesis HBV Polymerase Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Cellular Kinases Entecavir_TP->reverse_transcription Inhibits Entecavir_TP->DNA_synthesis Inhibits

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

References

Comparative

Evaluating the Specificity and Selectivity of Entecavir Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Entecavir, a potent nucleoside analog, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1] Accurate quantification of entecav...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Entecavir, a potent nucleoside analog, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1] Accurate quantification of entecavir in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The reliability of this quantification hinges on the specificity and selectivity of the analytical methods employed. This guide provides a comparative overview of common assays for entecavir, focusing on their performance in distinguishing the analyte from potential interferents.

Comparison of Analytical Methods

The most prevalent methods for entecavir quantification are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). While both are powerful techniques, they offer different levels of sensitivity and selectivity.

ParameterLC-MS/MSHPLC-UVImmunoassay
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Antibody-based detection of the target molecule.
Specificity Very high; distinguishes compounds with minute structural differences and from co-eluting substances based on mass.Moderate to high; dependent on chromatographic resolution. Susceptible to interference from compounds with similar retention times and UV spectra.Variable; potential for cross-reactivity with structurally similar molecules.
Selectivity Excellent; highly selective for the target analyte in complex matrices like plasma.Good; selectivity can be challenged by matrix components and metabolites.Moderate; can be affected by matrix effects and cross-reacting substances.
Lower Limit of Quantification (LLOQ) Very low (e.g., 40-50 pg/mL in plasma).[2][3]Higher than LC-MS/MS (e.g., 0.5 µg/mL).[4]Generally higher than LC-MS/MS.
Interference from Degradation Products Minimal; degradation products with different masses are easily distinguished.[5]Potential for interference if degradation products co-elute and absorb at the same wavelength.[4]High potential for interference if antibodies cross-react with degradation products.
Cross-reactivity with Analogs Low; can differentiate between entecavir and other nucleoside analogs like lamivudine.[2]Potential for interference if analogs have similar chromatographic behavior.Higher potential for cross-reactivity with other guanosine analogs.

Experimental Protocols

Detailed methodologies are essential for the validation of assay specificity and selectivity. Below are generalized protocols derived from published entecavir assay validation studies.

Protocol 1: Specificity Assessment via Forced Degradation

This study evaluates the ability of an assay to exclusively measure the intact drug in the presence of its degradation products.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dissolve entecavir in 0.1 N HCl and reflux for a specified period (e.g., 24 hours at 80°C).[6] Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve entecavir in 0.1 N NaOH and reflux (e.g., 24 hours at 80°C).[6] Neutralize before analysis.

    • Oxidative Degradation: Treat an entecavir solution with 3% hydrogen peroxide at room temperature for 24 hours.[6]

    • Thermal Degradation: Expose solid entecavir powder to dry heat (e.g., 60°C for 10 days).[6]

    • Photolytic Degradation: Expose an entecavir solution to UV light (e.g., overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200-watt hours/square meter).[6]

  • Chromatographic Analysis: Analyze the stressed samples using the developed method (e.g., HPLC-UV or LC-MS/MS).

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • In HPLC-UV, determine the resolution between the entecavir peak and the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the entecavir peak is spectrally pure.[6]

    • In LC-MS/MS, monitor for the specific mass transition of entecavir to ensure that no interfering peaks from degradation products are present at the same retention time.[5]

Protocol 2: Selectivity Assessment in Biological Matrices

This experiment is crucial for bioanalytical methods to ensure that endogenous components of the matrix do not interfere with the quantification of the analyte.

  • Sample Collection: Obtain at least six different batches of the blank biological matrix (e.g., human plasma) from individual donors.

  • Sample Preparation: Process each blank matrix sample using the developed extraction procedure (e.g., protein precipitation[3] or solid-phase extraction[2]).

  • Analysis: Analyze the processed blank samples.

  • Spiked Sample Analysis: Analyze a spiked sample at the Lower Limit of Quantification (LLOQ).

  • Evaluation: Examine the chromatograms of the blank samples at the retention time of entecavir and the internal standard (if used). The response of any interfering peaks in the blank samples should be less than 20% of the response of the LLOQ standard for the analyte and less than 5% for the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for specificity and selectivity testing.

Specificity_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Entecavir Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (UV light) Start->Photo Analysis LC-MS/MS or HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Assess Peak Purity & Resolution Analysis->Eval Result Assay is Specific Eval->Result

Caption: Workflow for Assay Specificity Evaluation.

Selectivity_Testing_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_evaluation Evaluation Blank Collect Blank Matrix (≥ 6 sources) Extract Apply Extraction Procedure (e.g., SPE, Protein Precipitation) Blank->Extract Spike Spike Matrix at LLOQ Spike->Extract Analysis Analyze via LC-MS/MS Extract->Analysis Eval Check for Interference at Analyte & IS Retention Times Analysis->Eval Result Assay is Selective Eval->Result

Caption: Workflow for Bioanalytical Selectivity.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N: A Guide for Laboratory Professionals

The proper disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. As a stable isotope-labeled analogue of the potent antiviral drug...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. As a stable isotope-labeled analogue of the potent antiviral drug Entecavir, this compound requires management as a hazardous chemical waste stream due to its parent compound's toxicological properties. Entecavir is suspected of causing cancer, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure[1].

The presence of the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) does not confer radioactivity to the molecule. Therefore, disposal procedures should be based on the chemical's cytotoxicity and not on radiological hazards[2][]. All waste containing this compound must be handled separately from general laboratory waste[2][4].

Waste Management and Storage Limits

Laboratories generating hazardous waste must adhere to strict accumulation and storage regulations. Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6]. Quantitative limits for waste storage in an SAA are enforced to maintain safety and compliance.

Waste CategoryMaximum Volume/MassMaximum Storage Time
Standard Hazardous Waste55 gallonsUp to 12 months (as long as volume limits are not exceeded)[5]
Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)Up to 12 months (as long as volume limits are not exceeded)[5]
Note: Once accumulation limits are reached, the waste must be removed from the laboratory by authorized personnel within three calendar days[5][6].

Detailed Disposal Protocol

The following step-by-step procedure outlines the essential operational plan for the safe disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N and associated materials.

1. Personal Protective Equipment (PPE):

  • Before handling the compound or its waste, all personnel must wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation:

  • Do not mix cytotoxic waste with other waste streams[7].

  • Solid Waste: All disposable materials that have come into contact with (1R,3S,4R)-ent-Entecavir-13C2,15N, such as gloves, pipette tips, vials, and contaminated bench paper, must be collected in a dedicated hazardous waste container. This container should be clearly marked, often with a purple lid or label to signify cytotoxic waste[7][8].

  • Liquid Waste: All solutions containing the compound, including unused stock solutions, experimental media, and solvent rinsates, must be collected in a designated, leak-proof, and shatter-resistant liquid waste container (plastic is often preferred)[5]. Never pour this waste down the sink or drain[7][9].

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be placed immediately into a puncture-resistant sharps container designated for cytotoxic waste[7].

3. Container Management:

  • Compatibility: Use containers that are chemically compatible with the waste being collected[10].

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "(1R,3S,4R)-ent-Entecavir-13C2,15N," and any associated hazard symbols (e.g., "Cytotoxic," "Toxic")[5][11]. The date when waste was first added to the container must also be recorded.

  • Closure: Keep waste containers securely closed at all times, except when adding waste[6][9][11].

4. Decontamination of Reusable Labware:

  • Empty containers or reusable glassware that held the compound must be decontaminated.

  • A common procedure is to triple-rinse the container with a solvent capable of dissolving the compound[9].

  • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[9].

  • After triple-rinsing, deface or remove the original chemical label, and the container may be disposed of as regular trash or sent for washing[9].

5. Storage and Disposal:

  • Store sealed and labeled waste containers in your laboratory's designated SAA, which should provide secondary containment to catch any potential leaks[6][11].

  • Follow your institution's specific procedures to arrange for waste pickup. Contact your Environmental Health & Safety (EHS) department for collection by trained personnel or a certified hazardous waste contractor[5][11]. The final disposal method for cytotoxic waste is typically high-temperature incineration[8][12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N waste.

G start Waste Generation (1R,3S,4R)-ent-Entecavir-13C2,15N consult_sds Consult Compound SDS & Institutional Guidelines start->consult_sds segregate Segregate Waste by Type consult_sds->segregate solid_waste Solid Cytotoxic Waste (Gloves, Vials, Tips) segregate->solid_waste liquid_waste Liquid Cytotoxic Waste (Solutions, Rinsates) segregate->liquid_waste sharps_waste Sharps Cytotoxic Waste (Needles, Syringes) segregate->sharps_waste label_container Use Correctly Labeled, Sealed Waste Container solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup by EHS / Certified Waste Disposal store_saa->request_pickup

References

Handling

Essential Safety and Logistical Information for Handling (1R,3S,4R)-ent-Entecavir-13C2,15N

For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety protocols and operational guidance for the handling and disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N, a potent antivi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational guidance for the handling and disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N, a potent antiviral compound. Adherence to these procedures is vital to ensure personnel safety and minimize environmental impact. Entecavir is suspected of causing cancer, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2] It is also harmful if swallowed.[1][2][3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practices. The primary hazards associated with (1R,3S,4R)-ent-Entecavir-13C2,15N are detailed below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][2][4]
Carcinogenicity Category 2: Suspected of causing cancer.[1][2]
Reproductive Toxicity Category 1B & 2: May damage fertility or the unborn child.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Category 1: Causes damage to organs (liver, spleen) through prolonged or repeated exposure.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause drowsiness or dizziness.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (1R,3S,4R)-ent-Entecavir-13C2,15N to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[5] For high-potency API handling, coveralls ("bunny suits") are recommended.[5]Protects skin from contamination and prevents the transfer of the compound outside of the designated handling area.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[6]Protects eyes from dust particles and potential splashes.
Respiratory Protection An N95 respirator is the minimum requirement. For activities with a higher risk of aerosolization, such as handling powders outside of a containment system, a Powered Air-Purifying Respirator (PAPR) is recommended.[5][7]Prevents inhalation of the powdered compound. Surgical masks do not provide adequate respiratory protection.[5]
Foot Protection Disposable shoe covers worn over laboratory-appropriate footwear.[5]Prevents the tracking of contaminants out of the laboratory.

Handling Procedures

All handling of (1R,3S,4R)-ent-Entecavir-13C2,15N should occur within a designated area, preferably a containment system such as a glove box or a chemical fume hood with proven containment performance.

Preparation and Weighing
  • Designated Area: Cordon off and label the designated handling area.

  • Containment: Whenever possible, perform all manipulations of the powdered compound within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize exposure.[7]

  • Decontamination: Have a decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) readily available.

  • Weighing: If possible, weigh the compound directly into a sealable container within the containment system to avoid generating dust.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Experiment prep_area Designate & Label Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill Prepare Spill Kit don_ppe->prep_spill weigh Weigh Compound prep_spill->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Experiment Complete doff_ppe Doff PPE decontaminate_surfaces->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste

Caption: Experimental workflow for handling (1R,3S,4R)-ent-Entecavir-13C2,15N.

Disposal Plan

Proper disposal of (1R,3S,4R)-ent-Entecavir-13C2,15N and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, masks), contaminated weighing papers, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing (1R,3S,4R)-ent-Entecavir-13C2,15N should be collected in a labeled, sealed, and chemically resistant hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Segregation: At the point of generation, segregate waste into the appropriate containers.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "(1R,3S,4R)-ent-Entecavir-13C2,15N," and the associated hazards (Toxic, Carcinogen).

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Disposal Logic

disposal_logic cluster_waste_types Waste Segregation start Waste Generation solid_waste Contaminated Solids (PPE, consumables) start->solid_waste liquid_waste Contaminated Liquids (Solutions) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste container_solid Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_sharps Labeled Hazardous Sharps Container sharps_waste->container_sharps storage Secure Temporary Storage Area container_solid->storage container_liquid->storage container_sharps->storage disposal Licensed Waste Disposal Contractor storage->disposal

Caption: Waste disposal workflow for (1R,3S,4R)-ent-Entecavir-13C2,15N.

Emergency Procedures

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Protect: If trained to do so, don appropriate PPE, including a respirator.

  • Contain: For a powder spill, gently cover with damp paper towels to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Collect all contaminated materials using non-sparking tools and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the incident to your laboratory supervisor and EHS office.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

References

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